molecular formula C23H25NO4 B613570 Fmoc-(R)-2-(pentenyl)Ala-OH CAS No. 288617-77-6

Fmoc-(R)-2-(pentenyl)Ala-OH

货号: B613570
CAS 编号: 288617-77-6
分子量: 379.4 g/mol
InChI 键: MRJFPZWLOJOINV-HSZRJFAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid (CAS 288617-77-6) is a chiral, Fmoc-protected non-natural amino acid building block essential for synthesizing hydrocarbon-stapled peptides . This compound features an α-methyl group and a terminal alkene-containing side chain (C7 alkenyl), which serves as a critical reactive handle . Its primary research value lies in its application in solid-phase peptide synthesis (SPPS) for introducing an all-hydrocarbon crosslink via ruthenium-catalyzed ring-closing metathesis (RCM) . This process generates Stabilized Alpha-Helices (SAHs), which restore and lock peptides into their natural bioactive conformation . Utilizing this stapling technology confers significant advantages, including dramatically enhanced proteolytic resistance, improved target binding affinity due to pre-organization of the helix, and the capacity for facilitated cellular entry through pinocytosis . The Fmoc protecting group enables orthogonal deprotection under mild basic conditions, making it compatible with standard Fmoc-based SPPS protocols . This amino acid is a key reagent for chemical biologists and medicinal chemists developing structurally rigidified peptides to interrogate and modulate protein-protein interactions for therapeutic and biochemical research . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJFPZWLOJOINV-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670478
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288617-77-6
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288617-77-6
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Foundational & Exploratory

A Technical Guide to Fmoc-(R)-2-(pentenyl)Ala-OH: A Key Building Block for Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(pentenyl)Ala-OH is a non-natural amino acid derivative crucial for the synthesis of stapled peptides. This alpha-methylated amino acid, featuring a terminal pentenyl group, serves as a linchpin in the formation of all-hydrocarbon bridges within peptides through ring-closing metathesis (RCM). The resulting "staple" confers enhanced alpha-helicity, proteolytic stability, and cell permeability to the peptide, making it a valuable tool in drug discovery and chemical biology for modulating intracellular protein-protein interactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid, though it is noted to have a low melting point and may present as a viscous oil at room temperature.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] Key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino-2-methyl-6-heptenoic acid
Synonyms (R)-N-Fmoc-α-4-n-pentylalanine, Fmoc-(R)-2-(4-pentenyl)alanine
CAS Number 288617-77-6
Molecular Formula C₂₃H₂₅NO₄
Molecular Weight 379.45 g/mol
Appearance White to off-white solid or pale yellow viscous liquid
Purity ≥97% (HPLC)
Storage Conditions -20°C, under dry conditions
Solubility Soluble in DMSO[2]

Synthesis of this compound

The synthesis of this compound involves two key stages: the asymmetric synthesis of the core amino acid, (R)-2-amino-2-methyl-hept-6-enoic acid, followed by the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Asymmetric Synthesis of (R)-2-amino-2-methyl-hept-6-enoic acid

The enantioselective synthesis of α,α-disubstituted amino acids like the core of this compound can be achieved through various methods. A common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For instance, a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand can be deprotonated and then alkylated with an appropriate electrophile, in this case, a 5-halopentene. Subsequent hydrolysis of the complex yields the desired (R)-amino acid.

Fmoc Protection

The final step is the protection of the amino group of (R)-2-amino-2-methyl-hept-6-enoic acid with an Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic aqueous conditions.[2][3][4]

Synthesis_Workflow cluster_synthesis Synthesis of (R)-2-amino-2-methyl-hept-6-enoic acid cluster_protection Fmoc Protection Glycine_Derivative Chiral Glycine Enolate Equivalent Alkylation Alkylation with 5-halopentene Glycine_Derivative->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Core_AA (R)-2-amino-2-methyl- hept-6-enoic acid Hydrolysis->Core_AA Final_Product This compound Core_AA->Final_Product Fmoc_Reagent Fmoc-Cl or Fmoc-OSu (in aqueous base) Fmoc_Reagent->Final_Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

General Fmoc Protection of α-Amino Acids

The following is a general protocol for the N-Fmoc protection of an amino acid, which can be adapted for (R)-2-amino-2-methyl-hept-6-enoic acid.

Materials:

  • (R)-2-amino-2-methyl-hept-6-enoic acid

  • Fmoc-Cl or Fmoc-OSu (1.2 equivalents)

  • Sodium bicarbonate or other suitable base

  • Dioxane and water (or another suitable solvent system)

  • Ethyl acetate

  • 1M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in a mixture of dioxane and a 10% aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent.

  • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid.

  • Purify the product by column chromatography on silica gel if necessary.

Use in Solid-Phase Peptide Synthesis (SPPS) for Stapled Peptides

This compound is incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The α-methylation can lead to slower coupling kinetics, which may require extended coupling times or the use of more potent coupling reagents.

General SPPS Cycle for Incorporating this compound:

  • Resin Swelling: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.

  • Coupling: Couple the this compound (typically 4-5 equivalents) to the deprotected N-terminus of the growing peptide chain. Use a suitable coupling reagent cocktail, such as HBTU/HOBt or HATU, in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow for an extended coupling time (e.g., 2-4 hours) and monitor for completion using a qualitative test like the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat steps 2-5 for subsequent amino acid additions.

Ring-Closing Metathesis (RCM) on Solid Support

Once the peptide containing two pentenyl-alanine residues is synthesized, the on-resin RCM is performed.

Materials:

  • Peptide-bound resin

  • Grubbs' catalyst (1st or 2nd generation)

  • Anhydrous and degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)

Procedure:

  • Swell the peptide-bound resin in the chosen solvent (DCE or DCM).

  • Prepare a solution of the Grubbs' catalyst in the same solvent.

  • Add the catalyst solution to the resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating for several hours.

  • Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.

  • After completion, wash the resin thoroughly to remove the catalyst.

  • The stapled peptide can then be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

RCM_Workflow SPPS Solid-Phase Peptide Synthesis with this compound On_Resin_Peptide On-Resin Peptide with Two Pentenyl Side Chains SPPS->On_Resin_Peptide RCM On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) On_Resin_Peptide->RCM Stapled_Peptide_Resin On-Resin Stapled Peptide RCM->Stapled_Peptide_Resin Cleavage Cleavage and Deprotection Stapled_Peptide_Resin->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Product Purified Stapled Peptide Purification->Final_Product

Figure 2: Workflow for the synthesis of stapled peptides using this compound.

Analytical Characterization

The identity and purity of this compound and the resulting stapled peptides are confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. Characteristic signals for the Fmoc group, the α-methyl group, and the pentenyl side chain would be expected.

As no direct spectral data is publicly available, it is recommended to obtain the Certificate of Analysis from the supplier, which typically includes this information.

Applications and Significance

The primary application of this compound is in the synthesis of stapled peptides. These conformationally constrained peptides have several advantages over their linear counterparts:

  • Enhanced Helical Stability: The hydrocarbon staple reinforces the α-helical secondary structure, which is often crucial for biological activity.

  • Increased Proteolytic Resistance: The constrained structure and the non-natural amino acid residues make stapled peptides less susceptible to degradation by proteases.

  • Improved Cell Permeability: The hydrocarbon staple can enhance the lipophilicity of the peptide, facilitating its passage across cell membranes.

These improved properties make stapled peptides powerful tools for targeting intracellular protein-protein interactions that are often considered "undruggable" with traditional small molecules.

Conclusion

This compound is a specialized chemical entity that plays a pivotal role in the advancement of peptide-based therapeutics. Its unique structure enables the synthesis of stapled peptides with enhanced pharmacological properties. This guide provides a foundational understanding of its chemical properties, synthesis, and application for researchers and professionals in the field of drug development and chemical biology.

References

An In-depth Technical Guide to (R)-N-Fmoc-α-4-n-pentylalanine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic pathway for the unnatural amino acid, (R)-N-Fmoc-α-4-n-pentylalanine. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry, peptide synthesis, and drug development.

Chemical Structure

(R)-N-Fmoc-α-4-n-pentylalanine is a derivative of the proteinogenic amino acid phenylalanine. It is characterized by three key modifications:

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group. This group is instrumental in solid-phase peptide synthesis.

  • An (R) stereochemical configuration at the alpha-carbon, which is the enantiomer of the naturally occurring L-phenylalanine (which has an (S) configuration).

  • An n-pentyl group substituting the phenyl ring at the para (4) position, rendering the side chain more hydrophobic compared to phenylalanine.

Chemical Formula: C₃₀H₃₃NO₄ Molecular Weight: 483.60 g/mol

Structure:

(Note: A full 2D structure diagram would be beneficial here but cannot be generated in this format. The description above clarifies the key structural features.)

Proposed Synthesis

A multi-step synthesis is proposed for (R)-N-Fmoc-α-4-n-pentylalanine, commencing with a commercially available protected phenylalanine derivative. The key transformation is a palladium-catalyzed cross-coupling reaction to introduce the n-pentyl side chain.

The proposed synthetic pathway is as follows:

  • Suzuki-Miyaura Coupling: Starting with (R)-N-Boc-4-iodophenylalanine, a Suzuki-Miyaura cross-coupling reaction with n-pentylboronic acid introduces the n-pentyl group at the 4-position of the phenyl ring.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the alpha-amino group under acidic conditions.

  • Fmoc Protection: The free amino group of the resulting (R)-4-n-pentylphenylalanine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group to yield the final product.

The following diagram illustrates the proposed synthetic workflow:

SynthesisWorkflow A (R)-N-Boc-4-iodophenylalanine C (R)-N-Boc-4-n-pentylphenylalanine A->C Pd catalyst, base Suzuki Coupling B n-pentylboronic acid D (R)-4-n-pentylphenylalanine C->D TFA F (R)-N-Fmoc-α-4-n-pentylalanine D->F Base Fmoc Protection E Fmoc-OSu

Caption: Proposed synthetic workflow for (R)-N-Fmoc-α-4-n-pentylalanine.

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations.

Step 1: Synthesis of (R)-N-Boc-4-n-pentylphenylalanine via Suzuki-Miyaura Coupling

  • Materials:

    • (R)-N-Boc-4-iodophenylalanine

    • n-Pentylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve (R)-N-Boc-4-iodophenylalanine (1 equivalent) and n-pentylboronic acid (1.5 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

    • Add potassium carbonate (3 equivalents) to the solution.

    • De-gas the mixture by bubbling argon through it for 15-20 minutes.

    • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (R)-N-Boc-4-n-pentylphenylalanine.

Step 2: Deprotection of the Boc Group

  • Materials:

    • (R)-N-Boc-4-n-pentylphenylalanine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve (R)-N-Boc-4-n-pentylphenylalanine (1 equivalent) in dichloromethane.

    • Add trifluoroacetic acid (10 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.

    • Collect the solid by filtration and dry under vacuum to yield (R)-4-n-pentylphenylalanine TFA salt.

Step 3: Fmoc Protection of (R)-4-n-pentylphenylalanine

  • Materials:

    • (R)-4-n-pentylphenylalanine TFA salt

    • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Acetone

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve (R)-4-n-pentylphenylalanine TFA salt (1 equivalent) in a mixture of acetone and water.

    • Add sodium bicarbonate (3 equivalents) to the solution and stir until the amino acid is fully dissolved and the solution is basic.

    • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.

    • Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the acetone under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by recrystallization or flash column chromatography to obtain (R)-N-Fmoc-α-4-n-pentylalanine.

Quantitative Data Summary

The following table summarizes expected yields and purity for each step of the synthesis, based on literature precedents for similar reactions. Actual results may vary depending on experimental conditions and scale.

StepReactantProductExpected Yield (%)Expected Purity (%)
1. Suzuki-Miyaura Coupling(R)-N-Boc-4-iodophenylalanine(R)-N-Boc-4-n-pentylphenylalanine70-90>95
2. Boc Deprotection(R)-N-Boc-4-n-pentylphenylalanine(R)-4-n-pentylphenylalanine TFA salt>95>98
3. Fmoc Protection(R)-4-n-pentylphenylalanine TFA salt(R)-N-Fmoc-α-4-n-pentylalanine85-95>98

Disclaimer: The synthetic protocols and quantitative data provided are for informational purposes and are based on established chemical principles and literature precedents. These procedures should be carried out by trained chemists in a properly equipped laboratory, with all necessary safety precautions in place. Optimization of reaction conditions may be required to achieve the desired results.

An In-depth Technical Guide to Fmoc-(R)-2-(pentenyl)Ala-OH: Properties, Application, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(pentenyl)Ala-OH is a key building block in modern peptide chemistry, particularly in the synthesis of "stapled" peptides.[1][2] These structurally constrained peptides are of significant interest in drug discovery and chemical biology due to their enhanced proteolytic stability, increased cell permeability, and ability to modulate challenging therapeutic targets such as protein-protein interactions. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its application in peptide synthesis and subsequent modification.

Core Physical and Chemical Characteristics

This compound is a white to off-white solid at room temperature, though it is noted to have a low melting point and may present as an oil upon receipt.[1][3] As an amino acid derivative, it is furnished with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, making it suitable for Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The pentenyl side chain provides the necessary functionality for ring-closing metathesis (RCM), a powerful chemical reaction used to create the hydrocarbon "staple" in peptides.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₂₃H₂₅NO₄[3][4]
Molecular Weight 379.45 g/mol [3][4]
CAS Number 288617-77-6[3][4]
Appearance White to off-white solid[3]
Purity (Assay) ≥97% (HPLC)[4][5]
Solubility DMSO: 100 mg/mL (263.54 mM) (requires sonication)[3]
Storage Temperature -20°C or 4°C under nitrogen[3][4][5]

Application in Stapled Peptide Synthesis

The primary application of this compound is in the synthesis of stapled peptides. These peptides incorporate two olefin-bearing unnatural amino acids, such as (R)-2-(pentenyl)alanine, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[1][2][6] This hydrocarbon staple reinforces the peptide's alpha-helical secondary structure, a common motif in protein-protein interactions. The stabilized helical structure can mimic the binding interface of a natural protein, enabling it to act as a potent and specific inhibitor of the targeted interaction.

Logical Workflow for Stapled Peptide Synthesis

Stapled_Peptide_Synthesis_Workflow A 1. Fmoc Solid-Phase Peptide Synthesis B 2. Incorporation of This compound A->B Sequential Coupling C 3. On-Resin Ring-Closing Metathesis (RCM) B->C Grubbs' Catalyst D 4. Cleavage and Deprotection C->D TFA Cocktail E 5. Purification and Analysis D->E RP-HPLC

Caption: Workflow for stapled peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU/HATU and HOBt/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU/HATU (3-5 equivalents), and HOBt/HOAt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and then DMF again to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. This compound is incorporated using the same procedure.

On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

Materials:

  • Peptide-resin containing two pentenylalanine residues

  • 1,2-Dichloroethane (DCE) or N,N-Dimethylformamide (DMF) (degassed)

  • Grubbs' catalyst (1st or 2nd generation)

  • Nitrogen or Argon source

Procedure:

  • Swell the peptide-resin in degassed DCE or DMF.

  • Add Grubbs' catalyst (typically 10-20 mol% per olefin) to the resin suspension under an inert atmosphere (Nitrogen or Argon).

  • Agitate the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 2-4 hours.[7]

  • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the reaction is complete, wash the resin extensively with DCM and DMF to remove the ruthenium catalyst.

Peptide Cleavage and Deprotection

This protocol details the cleavage of the stapled peptide from the solid support and removal of side-chain protecting groups.

Materials:

  • Stapled peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines the purification of the crude stapled peptide.

Materials:

  • Crude stapled peptide

  • Water (HPLC grade) with 0.1% TFA (Solvent A)

  • Acetonitrile (HPLC grade) with 0.1% TFA (Solvent B)

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Filter the sample through a 0.22 µm syringe filter.[8]

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5-95% Solvent B over 30-60 minutes.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the desired peptide peak.

  • Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Signaling Pathway Modulation by Stapled Peptides

While this compound is a synthetic building block and does not directly participate in signaling pathways, the stapled peptides derived from it are designed to do so. A primary application is the inhibition of protein-protein interactions (PPIs) that are critical for signal transduction. For example, a stapled peptide can be designed to mimic an α-helical segment of one protein that binds to its partner, thereby disrupting the formation of the functional protein complex and blocking downstream signaling.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by Stapled Peptide ProteinA Protein A Complex Active Complex ProteinA->Complex ProteinB Protein B ProteinB->Complex Downstream Downstream Signaling Complex->Downstream ProteinA_i Protein A Blocked Inhibited Complex ProteinA_i->Blocked ProteinB_i Protein B StapledPeptide Stapled Peptide StapledPeptide->Blocked NoSignal No Downstream Signaling Blocked->NoSignal

Caption: Inhibition of a protein-protein interaction.

Conclusion

This compound is an indispensable tool for the synthesis of stapled peptides. Its unique chemical structure allows for the creation of conformationally constrained peptides with improved pharmacological properties. The experimental protocols provided in this guide offer a framework for the successful application of this versatile building block in peptide-based drug discovery and chemical biology research. The ability to generate potent and specific modulators of intracellular signaling pathways underscores the importance of this compound in advancing modern therapeutics.

References

A Technical Guide to Fmoc-(R)-2-(pentenyl)Ala-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and peptide chemistry, a comprehensive understanding of specialized amino acid analogues is paramount. This guide provides an in-depth look at the physicochemical properties of Fmoc-(R)-2-(pentenyl)Ala-OH, a key building block in synthetic peptide chemistry.

Core Physicochemical Data

This compound is a derivative of alanine, an amino acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentenyl side chain. These modifications are crucial for its application in solid-phase peptide synthesis. The fundamental properties of this compound are summarized below.

PropertyValueCitations
Molecular Weight 379.45 g/mol [1][2][3]
Chemical Formula C₂₃H₂₅NO₄[1][2][3]
CAS Number 288617-77-6[2]

Hypothetical Experimental Protocol: Incorporation into a Peptide Sequence

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this amino acid into a peptide chain.

Objective: To incorporate this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser Test kit

Methodology:

  • Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The swelled resin is treated with a 20% piperidine solution in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's terminal amine.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine. A Kaiser test is performed to confirm the presence of a free primary amine.

  • Amino Acid Activation: A solution of this compound, HBTU, and DIPEA in DMF is prepared. This mixture is allowed to react for 5-10 minutes to activate the carboxylic acid of the amino acid.

  • Coupling: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation.

  • Washing: The resin is washed with DMF and DCM to remove any unreacted reagents. A Kaiser test is performed to confirm the completion of the coupling reaction (absence of free primary amines).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride solution.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

Conceptual Workflow for Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing an Fmoc-protected amino acid like this compound.

SPPS_Workflow Start Start: Fmoc-Protected Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling: This compound + HBTU/DIPEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Chain Elongation Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Step Cycle->Deprotection End Purified Peptide Cleavage->End

Caption: A workflow diagram illustrating the key stages of solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-(R)-2-(pentenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-(R)-2-(pentenyl)Ala-OH, a key building block in peptide synthesis, particularly for the formation of stapled peptides. While specific quantitative data for this particular derivative is not extensively available in public literature, this document extrapolates from the known properties of Fmoc-protected amino acids and alkenyl amino acids to provide a robust framework for its use.

Core Properties of this compound

This compound is an unnatural amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for selective deprotection during peptide chain elongation. The (R)-configuration specifies the stereochemistry at the alpha-carbon, and the 2-(pentenyl) side chain provides a terminal alkene functionality, which is crucial for post-synthesis modifications such as olefin metathesis to create stapled peptides. These stapled peptides often exhibit enhanced stability, cell permeability, and target affinity.

Molecular Information:

PropertyValue
Molecular Formula C₂₃H₂₅NO₄
Molecular Weight 379.45 g/mol
Appearance Solid. May appear as an oil at room temperature due to a low melting point.[1]

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in ensuring efficient coupling reactions during SPPS. Inadequate solubilization can lead to incomplete reactions, resulting in deletion sequences and difficult purifications.

General Solubility of Fmoc-Amino Acids:

Fmoc-protected amino acids are characteristically hydrophobic and thus exhibit poor solubility in aqueous solutions.[2] They are, however, generally soluble in polar aprotic organic solvents commonly employed in peptide synthesis.[3][4]

Expected Solubility of this compound:

Based on its structure and the general properties of Fmoc-amino acids, the following solubility profile can be anticipated:

SolventExpected SolubilityRationale & Remarks
Dimethylformamide (DMF) HighThe gold standard solvent for SPPS, known to dissolve most Fmoc-amino acids at high concentrations.[3]
N-Methyl-2-pyrrolidone (NMP) HighAnother common SPPS solvent with excellent solvating properties for Fmoc-amino acids.[4]
Dimethylacetamide (DMAc) HighA polar aprotic solvent similar to DMF and NMP, expected to readily dissolve the compound.[4]
Dichloromethane (DCM) LimitedLess polar than DMF and NMP, generally not a good solvent for Fmoc-amino acids but may be used in some washing steps.[5]
Water PoorThe hydrophobic nature of the Fmoc group and the pentenyl side chain leads to very low solubility in aqueous media.[2]
Methanol (MeOH) ModerateMay have some solubility, but likely less than in polar aprotic solvents.
Acetonitrile (ACN) ModerateOften used in reverse-phase HPLC for peptide purification; expected to have moderate solvating power.
"Green" Solvents (e.g., PolarClean, TEP) Good to HighEmerging environmentally friendly solvents have shown excellent capacity to dissolve Fmoc-amino acids.[3]

Stability Profile

The stability of this compound is crucial for its successful storage and application in peptide synthesis. Degradation can lead to impurities in the final peptide product.

Storage and Handling:

For long-term stability, it is recommended to store this compound under inert gas (nitrogen or argon) at low temperatures.[6]

ConditionRecommendationRationale
Temperature -20°C (short-term) or -80°C (long-term)Low temperatures minimize the rate of potential degradation reactions.[6]
Atmosphere Store under nitrogen or argonThe pentenyl side chain, being an unsaturated hydrocarbon, could be susceptible to oxidation over time. An inert atmosphere mitigates this risk.
Light Store in the darkWhile not explicitly stated for this compound, many complex organic molecules can be light-sensitive.

Chemical Stability:

The stability of the molecule is primarily dictated by the lability of the Fmoc group and the reactivity of the pentenyl side chain.

ConditionStabilityRemarks
Basic Conditions (e.g., Piperidine) LabileThe Fmoc group is designed to be cleaved by mild bases, typically a 20% solution of piperidine in DMF, to allow for the next amino acid coupling in SPPS.[7][8]
Acidic Conditions (e.g., TFA) StableThe Fmoc group is stable to the acidic conditions used for the cleavage of the completed peptide from the resin and the removal of acid-labile side-chain protecting groups.[7]
Oxidizing Agents Potentially UnstableThe double bond in the pentenyl side chain is a potential site for oxidation. Contact with strong oxidizing agents should be avoided.
Metathesis Catalysts (e.g., Grubbs' catalyst) ReactiveThe terminal alkene of the pentenyl side chain is designed to be reactive with ring-closing metathesis catalysts to form stapled peptides.[1]

Experimental Protocols

Given the lack of specific published data, researchers should empirically determine the solubility and stability of this compound for their specific applications.

Protocol for Determining Solubility:

  • Solvent Selection: Choose a range of solvents relevant to your intended application (e.g., DMF, NMP, DCM, ACN).

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

  • Solvent Addition: Add the selected solvent to each vial in small, precise increments (e.g., 100 µL).

  • Dissolution: After each addition, vortex or sonicate the vial for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Endpoint Determination: The point at which the solid completely dissolves marks the saturation point. The solubility can then be calculated in terms of mg/mL or molarity.

  • Temperature Control: Perform these steps at a controlled temperature, as solubility is temperature-dependent.

Protocol for Assessing Stability in Solution:

  • Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMF) at a known concentration.

  • Incubation: Aliquot the solution into several vials and store them under different conditions (e.g., room temperature, 4°C, protected from light, exposed to air).

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.

  • Analytical Method: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to the intact this compound. This will provide a quantitative measure of its stability under the tested conditions.

Visualizing Workflows and Relationships

DOT Script for Solubility Testing Workflow:

Solubility_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Fmoc-(R)-2- (pentenyl)Ala-OH add_solvent Incremental Solvent Addition weigh->add_solvent solvents Select Solvents solvents->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve observe Visual Observation dissolve->observe observe->add_solvent Incomplete Dissolution endpoint Determine Saturation Point observe->endpoint Complete Dissolution calculate Calculate Solubility endpoint->calculate

Caption: Workflow for determining the solubility of this compound.

DOT Script for Stability Assessment Workflow:

Stability_Assessment_Workflow cluster_conditions Storage Conditions prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot cond1 Room Temp aliquot->cond1 cond2 4°C aliquot->cond2 cond3 Dark aliquot->cond3 cond4 Exposed to Air aliquot->cond4 time_points Sample at Time Points (0, 24, 48h...) cond1->time_points cond2->time_points cond3->time_points cond4->time_points analysis HPLC / LC-MS Analysis time_points->analysis data_analysis Analyze for Degradation analysis->data_analysis

Caption: Workflow for assessing the stability of this compound in solution.

DOT Script for Role in Stapled Peptide Synthesis:

Stapled_Peptide_Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_stapling Stapling resin Resin Support deprotection Fmoc Deprotection (Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (this compound in DMF) deprotection->coupling repeat Repeat Cycles coupling->repeat repeat->deprotection cleavage Cleavage from Resin (TFA) repeat->cleavage rcm Ring-Closing Metathesis (Grubbs' Catalyst) cleavage->rcm stapled_peptide Stapled Peptide rcm->stapled_peptide

Caption: Role of this compound in the synthesis of stapled peptides.

References

An In-depth Technical Guide to the Storage and Handling of Fmoc-(R)-2-(pentenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and protocols for the proper storage and handling of Fmoc-(R)-2-(pentenyl)Ala-OH, a key intermediate in peptide synthesis. Adherence to these guidelines is crucial for maintaining the integrity, reactivity, and safety of this compound.

Compound Information

This compound is a white to off-white solid. It is an amino acid derivative where the alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is instrumental in solid-phase peptide synthesis (SPPS), preventing unintended reactions of the amino group during peptide chain elongation.[1][2]

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₃H₂₅NO₄
Molecular Weight 379.45 g/mol
Appearance White to off-white solid
Purity ≥97% (HPLC)[1][3][4]

Storage and Stability

Proper storage is critical to prevent degradation and maintain the quality of this compound.

Table 2: Recommended Storage Conditions

FormTemperatureDurationAdditional Notes
Solid -20°C[1][3][4][5]Long-termStore in a dry, well-ventilated place.
Solid 4°CShort-termStore under nitrogen.[6]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsStore under nitrogen.[6][7]
In Solvent (e.g., DMSO) -20°CUp to 1 monthStore under nitrogen.[6][7]

Fmoc-protected amino acid solutions in DMF are generally stable in the refrigerator for at least a week, but not recommended for more than two weeks.[3] The Fmoc group is stable in acidic conditions but is labile to bases.[1][4]

Handling and Safety

Standard laboratory safety protocols should be followed when handling this compound.

Table 3: Safety Information

HazardDescriptionPrecaution
GHS Pictogram GHS09 (Hazardous to the aquatic environment)[1][5]Avoid release to the environment.[1][5]
Signal Word Warning[1][5]
Hazard Statement H400: Very toxic to aquatic life[1][5]
Precautionary Statement P273: Avoid release to the environment[1][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Use safety glasses or goggles.

  • Hand Protection: Wear chemical-resistant gloves.

  • Respiratory Protection: Not generally required where adequate ventilation is available. If dust is generated, a dust mask may be used.

Solubility

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (263.54 mM).[6] It is important to note that ultrasonic assistance may be required for complete dissolution, and the use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[6]

Experimental Protocols

This compound is primarily used in Fmoc solid-phase peptide synthesis (SPPS). The following are general yet detailed protocols for its incorporation into a peptide chain.

General Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.

SPPS_Workflow Resin Start with Resin Support Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash Resin (e.g., with DMF) Deprotection->Wash1 Coupling Couple this compound (with activating agent, e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash Resin (e.g., with DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleave Peptide from Resin and Remove Side-Chain Protecting Groups Repeat->Cleavage Final cycle Purification Purify Peptide (e.g., by HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the subsequent coupling of the next amino acid.

  • Resin Preparation: Place the peptide-resin in a suitable reaction vessel.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).[5]

  • Agitation: Shake the mixture at room temperature for 2-3 minutes.[5]

  • Filtration: Filter the resin to remove the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin.

  • Extended Agitation: Shake the mixture at room temperature for 5-12 minutes.[5]

  • Final Wash: Filter the resin and wash thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Detailed Protocol for Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add an activating agent. A common combination is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (e.g., 5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (e.g., 10 equivalents).[8]

    • Allow the activation to proceed for a few minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Shake the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.[9]

  • Washing:

    • Filter the resin to remove the coupling solution.

    • Wash the peptide-resin thoroughly with several portions of DMF to remove excess reagents and byproducts.

Logical Flow for Handling and Preparation of a Stock Solution

The following diagram outlines the logical steps for handling the solid compound and preparing a stock solution for use in experiments.

Handling_Workflow cluster_storage Storage cluster_handling Handling and Preparation cluster_application Application Solid_Storage Store Solid this compound at -20°C Weigh Weigh Solid Compound in a Ventilated Area Solid_Storage->Weigh Dissolve Dissolve in Anhydrous DMSO (with sonication if needed) Weigh->Dissolve Solution_Storage Store Stock Solution at -80°C (up to 6 months) or -20°C (up to 1 month) under Nitrogen Dissolve->Solution_Storage Use Use in Solid-Phase Peptide Synthesis Solution_Storage->Use

Caption: Workflow for handling and stock solution preparation.

References

An In-depth Technical Guide to Fmoc-(R)-2-(pentenyl)Ala-OH: A Key Building Block for Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(pentenyl)Ala-OH, also known as (R)-N-Fmoc-α-(4-pentenyl)alanine or (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, is a non-natural amino acid derivative crucial for the synthesis of stapled peptides.[1][2] Peptide stapling is a strategy employed to constrain a peptide's conformation, often into an α-helical structure, by introducing a synthetic brace.[3] This conformational rigidity can lead to enhanced biological activity, increased resistance to proteolytic degradation, and improved cell permeability, making stapled peptides a promising class of therapeutics for targeting protein-protein interactions.[2][3] this compound serves as a key building block in this process, providing the terminal alkene functionality necessary for ring-closing metathesis (RCM), the chemical reaction that forms the hydrocarbon "staple".[1]

This technical guide provides a comprehensive overview of the key literature on this compound, including its synthesis, physicochemical properties, and its application in the construction of stapled peptides. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this important molecule.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical and quantitative data for this compound, compiled from various commercial and literature sources.

PropertyValueSource(s)
Chemical Formula C₂₃H₂₅NO₄
Molecular Weight 379.45 g/mol
CAS Number 288617-77-6[1]
Appearance Solid; may be a pale yellow viscous liquid due to a low melting point[1]
Purity ≥97% (HPLC)
Storage Temperature -20°C
Solubility Soluble in organic solvents such as DMF and DCM[4]
Application Fmoc solid-phase peptide synthesis, specifically for preparing stapled peptides

Experimental Protocols

Asymmetric Synthesis of (R)-2-(pentenyl)Ala-OH (Core Amino Acid)

While a specific detailed protocol for the asymmetric synthesis of the (R)-enantiomer of 2-(pentenyl)alanine was not found in the searched literature, two primary strategies are frequently cited for the synthesis of α,α-disubstituted non-natural amino acids used in peptide stapling: the Williams' oxazinone-based method and the Belokon's method using a chiral nickel (II) complex of a glycine Schiff base. The following is a representative protocol based on the principles of the Belokon method, which has been reported for the synthesis of the (S)-enantiomer.

Representative Protocol (adapted from the synthesis of the (S)-enantiomer):

  • Preparation of the Chiral Ni(II) Complex: A chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is reacted with a nickel (II) salt and glycine to form the chiral Ni(II) complex of the glycine Schiff base.

  • Asymmetric Alkylation: The chiral Ni(II) complex is deprotonated with a strong base (e.g., sodium hydride) and then reacted with an alkylating agent, in this case, a pentenyl halide (e.g., 5-bromo-1-pentene), to introduce the pentenyl side chain. This reaction proceeds with high diastereoselectivity, controlled by the chiral ligand.

  • Hydrolysis and Isolation: The resulting alkylated complex is hydrolyzed under acidic conditions to release the free amino acid, (R)-2-(pentenyl)Ala-OH. The product is then purified, typically by chromatography.

  • Fmoc Protection: The isolated (R)-2-(pentenyl)Ala-OH is then protected with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture such as dioxane/water to yield the final product, this compound.

Solid-Phase Synthesis of Stapled Peptides using this compound

The following is a detailed protocol for the synthesis of a hydrocarbon-stapled peptide using microwave-assisted Fmoc solid-phase peptide synthesis (SPPS) and on-resin ring-closing metathesis (RCM). This protocol is adapted from a method described for the (S)-enantiomer but is directly applicable to the (R)-enantiomer.[5]

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 1,2-Dichloroethane (DCE)

  • Grubbs' Catalyst (1st Generation)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the desired Fmoc-amino acid (5-fold excess) using a coupling solution of 0.5 M DIC and 0.5 M Oxyma Pure in DMF.[5] For the incorporation of this compound, the same coupling conditions are used. This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

  • Ring-Closing Metathesis (RCM):

    • Wash the resin-bound peptide with DCE.

    • Prepare a 10 mM solution of Grubbs' Catalyst (1st Generation) in degassed DCE.[5]

    • Add the catalyst solution to the resin and shake at room temperature for 2 hours.[6]

    • Filter and wash the resin with DCE.

    • Repeat the RCM reaction once to ensure complete cyclization.[6]

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 92.5:2.5:2.5 TFA/H₂O/TIS.[5]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, lyophilize, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Mechanism of Action

Specific signaling pathways directly modulated by peptides containing this compound have not been extensively detailed in the literature. However, the general mechanism of action for hydrocarbon-stapled peptides is well-established. By constraining the peptide into an α-helical conformation, these molecules can mimic the structure of helical domains involved in protein-protein interactions (PPIs). This allows them to act as high-affinity inhibitors or modulators of these interactions, which are often central to cellular signaling cascades. For example, stapled peptides have been successfully designed to target PPIs in apoptosis pathways (e.g., by mimicking BH3 domains to interact with Bcl-2 family proteins) and in oncogenic signaling pathways.

The cellular uptake of stapled peptides is a key feature that enables them to access intracellular targets. While the exact mechanisms are still under investigation, it is understood that factors such as the placement of the staple, the overall hydrophobicity, and the helical content of the peptide are critical determinants for efficient cell penetration.

Below is a diagram illustrating the general workflow for the synthesis of a stapled peptide and its subsequent mechanism of action in modulating a protein-protein interaction.

stapled_peptide_workflow cluster_PPI Protein-Protein Interaction SPPS Solid-Phase Peptide Synthesis (incorporating this compound) RCM On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) SPPS->RCM Linear Peptide on Resin Cleavage Cleavage and Purification RCM->Cleavage Cyclized Peptide on Resin StapledPeptide Stapled α-Helical Peptide Cleavage->StapledPeptide Cell Target Cell StapledPeptide->Cell Cellular Uptake Disruption Disruption of PPI StapledPeptide->Disruption PPI Protein-Protein Interaction (e.g., in a signaling pathway) ProteinA Protein A ProteinA->PPI ProteinB Protein B ProteinB->PPI Signaling Modulation of Downstream Signaling Disruption->Signaling

Caption: Workflow for stapled peptide synthesis and its mechanism of action.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-(R)-2-(pentenyl)Ala-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(pentenyl)Ala-OH is a non-natural, α,α-disubstituted amino acid analog crucial for the synthesis of stapled peptides. These conformationally constrained peptides exhibit enhanced proteolytic resistance, increased cell permeability, and improved target affinity, making them valuable tools in drug discovery and chemical biology. The pentenyl side chain of this amino acid allows for the formation of an all-hydrocarbon staple via ring-closing metathesis (RCM) with another alkenyl amino acid residue within the peptide sequence.

However, the steric hindrance at the α-carbon of this compound presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields of the desired peptide. This document provides detailed protocols and application notes to overcome these challenges and successfully incorporate this compound into peptide sequences.

Key Challenges and Strategies

The primary obstacle in utilizing this compound is its sterically hindered nature, which can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain. To address this, the following strategies are recommended:

  • Use of Potent Coupling Reagents: Standard coupling reagents may not be sufficient. The use of highly efficient uronium/aminium-based activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is strongly recommended to enhance the reaction rate and coupling efficiency.

  • Double Coupling: A single coupling reaction is often insufficient to achieve a high yield. A double coupling strategy, where the coupling step is repeated with fresh reagents, is crucial for driving the reaction to completion.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate coupling reactions, particularly for sterically hindered amino acids, by providing efficient and uniform heating.

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling Reagents: HATU or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v)

  • Ring-Closing Metathesis (RCM) Catalyst: Grubbs' 1st Generation Catalyst

  • RCM Solvent: 1,2-Dichloroethane (DCE), degassed

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Analysis: Liquid chromatography-mass spectrometry (LC-MS)

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Workflow for SPPS Incorporation of this compound

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Double_Coupling Double Coupling of This compound Wash1->Double_Coupling Wash2 DMF Wash Double_Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Double_Coupling Positive Repeat_Cycle Repeat for Next Amino Acid Kaiser_Test->Repeat_Cycle Negative Cleavage Cleavage & Deprotection Repeat_Cycle->Cleavage Final Residue RCM_Workflow Peptide_Resin Protected Peptide on Resin Wash_DCM DCM Wash Peptide_Resin->Wash_DCM Solvent_Exchange Solvent Exchange to DCE Wash_DCM->Solvent_Exchange Catalyst_Addition Add Grubbs' Catalyst in Degassed DCE Solvent_Exchange->Catalyst_Addition Reaction React 2h at RT (Repeat x1) Catalyst_Addition->Reaction Wash_DCE DCE Wash Reaction->Wash_DCE Wash_DCM2 DCM Wash Wash_DCE->Wash_DCM2 Final_Deprotection Final Fmoc Deprotection Wash_DCM2->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Stapled_Peptide_Application cluster_synthesis Synthesis cluster_application Biological Application Fmoc_AA This compound SPPS Solid-Phase Peptide Synthesis Fmoc_AA->SPPS RCM Ring-Closing Metathesis SPPS->RCM Stapled_Peptide Stapled Peptide RCM->Stapled_Peptide Alpha_Helix α-Helical Mimicry Stapled_Peptide->Alpha_Helix PPI Protein-Protein Interaction Alpha_Helix->PPI Modulation Signaling_Pathway Cellular Signaling Pathway PPI->Signaling_Pathway Regulation Therapeutic_Target Therapeutic Target Signaling_Pathway->Therapeutic_Target Involvement

Application Notes: Utilizing Fmoc-(R)-2-(pentenyl)Ala-OH for the Synthesis of Hydrocarbon-Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrocarbon-stapled peptides are a novel class of therapeutics that combine the target specificity of biologics with the cell-penetrating capabilities of small molecules.[1] This is achieved by introducing a synthetic brace, or "staple," that locks a peptide into its bioactive α-helical conformation.[2][3] This structural reinforcement enhances binding affinity, increases resistance to proteolytic degradation, and improves cell permeability.[4][5][6]

The all-hydrocarbon staple is typically formed via ruthenium-catalyzed ring-closing metathesis (RCM) between two unnatural, olefin-bearing amino acids incorporated into the peptide sequence.[1][7][8] Fmoc-(R)-2-(pentenyl)Ala-OH is a key α,α-disubstituted amino acid building block used for this purpose.[9] Its stereochemistry and side-chain length are critical for defining the geometry of the final stapled peptide. These peptides are particularly effective at modulating intracellular protein-protein interactions (PPIs) that are often considered "undruggable," such as those in the p53-MDM2 and Bcl-2 family signaling pathways.[3][10][11][12]

Overall Experimental Workflow

The process of generating a hydrocarbon-stapled peptide involves several key stages, from initial synthesis to final characterization and functional analysis.

Workflow cluster_synthesis Peptide Synthesis & Stapling cluster_analysis Purification & Analysis cluster_application Functional Validation SPPS 1. Solid-Phase Peptide Synthesis (Incorporate this compound) RCM 2. On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) SPPS->RCM Cleavage 3. Cleavage and Deprotection (TFA Cocktail) RCM->Cleavage Purification 4. RP-HPLC Purification Cleavage->Purification MS 5. Mass Spectrometry (Verify Mass) Purification->MS CD 6. Circular Dichroism (Confirm α-Helicity) Purification->CD Binding 7. Binding Assay (e.g., FP, SPR) MS->Binding CD->Binding Cellular 8. Cellular Activity Assay Binding->Cellular

Caption: High-level workflow for stapled peptide synthesis and validation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a linear peptide containing two olefin-bearing unnatural amino acids using standard Fmoc chemistry.

  • Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Amino Acid Coupling:

    • For standard amino acids, use a 5-fold molar excess of Fmoc-protected amino acid, an activator like HCTU (4.9 eq), and a base like DIpea (10 eq) in DMF. Allow to react for 45 minutes.[13]

    • For This compound , due to its steric hindrance, extend the coupling time to 2 hours or perform a double coupling to ensure complete reaction.[2][14]

  • Washing: After each coupling and deprotection step, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Iteration: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove all traces of DMF, which can inhibit the catalyst.[15]

  • Catalyst Solution Preparation: Prepare a 10 mM solution of 1st Generation Grubbs' Catalyst in anhydrous, degassed 1,2-dichloroethane (DCE).[13][16] The solution should be purple.[2]

  • Metathesis Reaction:

    • Add the catalyst solution to the peptide-resin under an inert atmosphere (e.g., nitrogen or argon).[17]

    • Agitate the mixture at room temperature or elevated temperatures (e.g., 40-50 °C) for 2 hours.[7][18] The solution will gradually turn brown.[2]

  • Reaction Repetition: Drain the catalyst solution and wash the resin with DCE. Repeat the metathesis reaction (Step 3) with a fresh batch of catalyst solution to drive the reaction to completion.[2][16]

  • Final Wash: After the final reaction, wash the resin thoroughly with DCE (3x) and DCM (3x) to remove residual catalyst.[16]

Protocol 3: Cleavage, Purification, and Characterization
  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.[17][19]

    • Incubate for 2-3 hours at room temperature.[17]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.[17] Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., DMSO/water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[17][20]

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using LC/MS to verify successful synthesis and stapling.[21]

    • Circular Dichroism (CD) Spectroscopy: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[22] Measure the CD spectrum from ~190 to 260 nm. A characteristic α-helical spectrum shows two negative minima around 208 nm and 222 nm.[23][24]

Data Presentation

Table 1: Key Reagents and Equipment
CategoryItem
Amino Acids Standard Fmoc-protected amino acids, this compound
Resin Rink Amide Resin
Solvents DMF, DCM, DCE (anhydrous), Acetonitrile (HPLC grade), Diethyl ether
Reagents Piperidine, DIpea, TFA, TIS, 1st Generation Grubbs' Catalyst
Coupling Activator HCTU or equivalent
Equipment Solid-phase peptide synthesis vessel, HPLC system, Mass spectrometer
Characterization Circular Dichroism (CD) Spectrometer
Table 2: Example Peptide Sequences for Stapling

Sequences are derived from the p53 tumor suppressor's binding domain for MDM2. X denotes the position of this compound or a complementary olefin-bearing amino acid for stapling.

Peptide IDStaple TypeSequencePurpose
p53-LinearN/AAc-LTFSD LWKLLPEN-NH₂Unstapled negative control
p53-S(i,i+7)i, i+7Ac-LTFSX LWKLX PEN-NH₂Stapled peptide targeting the p53-MDM2 interaction[25]
Table 3: Typical Characterization Data for Linear vs. Stapled Peptides

This table shows representative data highlighting the expected improvements upon stapling.

Peptide IDMolecular Weight (Da)% Helicity (from CD)Binding Affinity (Kᵢ, nM) to MDM2
p53-Linear1658.9~15%2500
p53-S(i,i+7)1630.8 (after RCM)>80%[23]25[22]

Application Example: Targeting Key Signaling Pathways

Hydrocarbon-stapled peptides are potent tools for inhibiting PPIs implicated in cancer and other diseases.

The p53-MDM2 Pathway

The tumor suppressor p53 is negatively regulated by the oncoprotein MDM2, which binds to p53 and targets it for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's apoptotic function. Stapled peptides designed from the p53 binding domain can disrupt the p53-MDM2 interaction, stabilizing p53 and reactivating the tumor suppression pathway.[10][26][27]

p53_MDM2 cluster_inhibit p53 p53 Degradation Proteasomal Degradation p53->Degradation Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis activates MDM2 MDM2 MDM2->p53 binds & inhibits MDM2->Degradation targets for StapledPeptide Stapled Peptide (p53 Mimic) StapledPeptide->MDM2 binds & blocks inhib_start inhib_end inhib_start->inhib_end

Caption: Stapled peptides mimic p53 to block MDM2-mediated degradation.

The Bcl-2 Family Apoptosis Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[28] Anti-apoptotic members (e.g., Bcl-xL, Mcl-1) sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, BID) to prevent the activation of effector proteins BAX and BAK.[28][29] In cancer, anti-apoptotic proteins are often overexpressed. Stapled peptides that mimic the BH3 domain can bind to these anti-apoptotic proteins, freeing BAX/BAK to trigger mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[5][30][31]

Bcl2_Pathway Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Effectors Effector Proteins (BAX, BAK) Anti_Apoptotic->Effectors inhibits BH3_only Pro-Apoptotic BH3-only Proteins (BIM, BID) BH3_only->Anti_Apoptotic inhibited by BH3_only->Effectors activates MOMP MOMP Effectors->MOMP triggers Apoptosis Apoptosis MOMP->Apoptosis leads to StapledPeptide Stapled Peptide (BH3 Mimic) StapledPeptide->Anti_Apoptotic binds & inhibits

Caption: BH3-mimetic stapled peptides inhibit anti-apoptotic Bcl-2 proteins.

References

Application Notes and Protocols for Fmoc-(R)-2-(pentenyl)Ala-OH Coupling Reactions with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(pentenyl)Ala-OH is a non-proteinogenic amino acid crucial for the synthesis of stapled and constrained peptides. Its α,α-disubstituted nature, featuring a pentenyl side chain, introduces significant steric hindrance, making its incorporation into a peptide sequence a challenging synthetic step. This document provides detailed application notes and protocols for the coupling of this compound using the common activating agents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), and compares this methodology with other potent coupling reagents.

Mechanism of HBTU/HOBt Activation

The coupling of an Fmoc-protected amino acid to a free amine on the solid support is facilitated by an activating agent that converts the carboxylic acid into a more reactive species. The HBTU/HOBt system is a widely used method that proceeds through the formation of an active ester.

The reaction mechanism involves the carboxyl group of the amino acid attacking the HBTU molecule to form a stabilized HOBt ester. This active intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, resulting in the formation of the desired amide bond. HOBt plays a crucial role in this process by suppressing racemization and improving the reaction yield and purity[1].

G Fmoc_AA This compound Activated_Ester HOBt Active Ester Fmoc_AA->Activated_Ester + HBTU/Base HBTU HBTU HBTU->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + H₂N-Peptide-Resin Byproducts Tetramethylurea + HOBt Activated_Ester->Byproducts Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: HBTU/HOBt activation and coupling workflow.

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is the steric hindrance at the α-carbon. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation. Consequently, this can result in deletion sequences in the final peptide product, reducing the overall yield and purity. Standard coupling protocols that are effective for proteinogenic amino acids often prove insufficient for this type of sterically hindered residue.

Comparative Data of Coupling Reagents

While HBTU/HOBt is a competent coupling system, more potent reagents are often recommended for difficult couplings involving sterically hindered amino acids. The following table summarizes a comparison of common coupling reagents based on studies of similar α,α-disubstituted amino acids.

Coupling ReagentRelative Efficiency for Hindered CouplingsTypical Coupling TimeCrude Purity (Model Peptides)Key Considerations
HBTU/HOBt Moderate60-120 min (often requires double coupling)Moderate to HighCost-effective and widely used, but may be less efficient for highly hindered residues.
HCTU High5-30 minHighMore reactive than HBTU, often leading to faster and cleaner reactions. A good balance of cost and performance.
HATU Very High5-20 minVery HighGenerally considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester. Higher cost.
PyBOP High30-90 minHighA phosphonium-based reagent, effective for hindered couplings but may be less efficient than HATU for some sequences.
COMU Very High5-20 minVery HighA newer generation uronium salt with high efficiency, comparable to HATU, and considered a safer alternative to HOBt/HOAt-based reagents.

Experimental Protocols

The following protocols are provided for the coupling of this compound in solid-phase peptide synthesis (SPPS).

Protocol 1: Standard HBTU/HOBt Double Coupling

This protocol is a starting point but may require optimization depending on the specific peptide sequence.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents)

  • HBTU (3.9 equivalents)

  • HOBt (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

  • Add DIPEA to the amino acid solution to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 60-90 minutes at room temperature.

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL).

  • Repeat steps 2-6 for a second coupling to ensure maximum incorporation.

  • After the second coupling, wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be necessary.

Protocol 2: Optimized Coupling with HATU

For a more efficient coupling, HATU is recommended.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • DMF

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Drain the reaction vessel and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm complete coupling. A single coupling is often sufficient with HATU.

G cluster_0 SPPS Cycle Start Fmoc-Deprotected Peptide-Resin Preactivation Pre-activate This compound with Coupling Reagent/Base Start->Preactivation Coupling Couple to Resin (30-120 min) Preactivation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Kaiser_Test->Coupling Repeat Coupling Incomplete Incomplete Complete Complete Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle

Caption: Experimental workflow for a single coupling cycle.

Potential Side Reactions

Beyond incomplete coupling, several side reactions can occur during the synthesis of peptides containing this compound.

  • Racemization: Although HOBt and the urethane-based Fmoc protecting group significantly suppress racemization, the extended coupling times required for this hindered amino acid can increase the risk.

  • Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the unprotected N-terminus of the peptide to form a guanidinium group, which terminates the peptide chain. This can be minimized by pre-activating the amino acid before adding it to the resin.

  • Side Reactions of the Pentenyl Group: The terminal alkene of the pentenyl side chain is generally stable during standard Fmoc-SPPS conditions. However, it can be susceptible to side reactions during the final cleavage from the resin if harsh acidic conditions are prolonged. Additionally, during on-resin ring-closing metathesis (RCM) to form stapled peptides, side reactions such as olefin isomerization can occur.

Application in Stapled Peptide Synthesis

The primary application of this compound is in the synthesis of hydrocarbon-stapled peptides. In this technique, two of these residues are incorporated into a peptide sequence, typically at positions i and i+4 or i and i+7. Following chain assembly, an on-resin RCM reaction using a ruthenium-based catalyst (e.g., Grubbs catalyst) is performed to form a covalent hydrocarbon bridge between the two pentenyl side chains. This stapling enforces an α-helical conformation, which can lead to increased proteolytic resistance, enhanced cell permeability, and improved target affinity.

G SPPS 1. Solid-Phase Peptide Synthesis (Incorporate two this compound residues) Linear_Peptide Linear Peptide on Resin with two pentenyl side chains SPPS->Linear_Peptide RCM 2. On-Resin Ring-Closing Metathesis (Grubbs Catalyst) Linear_Peptide->RCM Stapled_Peptide_Resin Stapled Peptide on Resin RCM->Stapled_Peptide_Resin Cleavage 3. Cleavage and Deprotection Stapled_Peptide_Resin->Cleavage Purification 4. Purification (HPLC) Cleavage->Purification Final_Product Final Stapled Peptide Purification->Final_Product

Caption: Workflow for the synthesis of a stapled peptide.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound is critical for the synthesis of stapled peptides. While standard HBTU/HOBt coupling can be employed, it often requires extended reaction times and double coupling. For improved efficiency and higher purity, more potent coupling reagents such as HATU or HCTU are recommended. Careful monitoring of the coupling reaction and consideration of potential side reactions are essential for obtaining the desired peptide product in high yield and quality.

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Stapled Peptides Using Fmoc-(R)-2-(pentenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapled peptides are a promising class of therapeutics that can effectively target intracellular protein-protein interactions (PPIs), which are often considered "undruggable" with traditional small molecules. By introducing a synthetic brace, or "staple," the helical structure of a peptide can be locked in its bioactive conformation, leading to increased target affinity, enhanced proteolytic resistance, and improved cell permeability. A key building block for creating these stapled peptides is the unnatural amino acid, Fmoc-(R)-2-(pentenyl)Ala-OH. This molecule, with its pentenyl side chain, is strategically incorporated into a peptide sequence to allow for subsequent ring-closing metathesis (RCM) to form a hydrocarbon staple.

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for peptides incorporating this compound. It includes comprehensive protocols for both synthesis methods, the RCM stapling procedure, and a discussion of a relevant biological target, the p53-MDM2 signaling pathway.

Data Presentation: Manual vs. Automated Synthesis

The choice between manual and automated peptide synthesis depends on several factors, including the desired scale, throughput, complexity of the peptide, and available resources. Below is a summary of typical quantitative and qualitative data comparing the two methods for the synthesis of a stapled peptide.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%[1]85 - 98%[1]
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)
Flexibility for Non-Standard Chemistry HighModerate to High (instrument dependent)
Initial Equipment Cost LowHigh

Experimental Protocols

Manual Solid-Phase Peptide Synthesis of a Stapled Peptide

This protocol outlines the manual synthesis of a hypothetical 12-amino acid peptide incorporating two this compound residues at positions i and i+7 for stapling.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Grubbs' First Generation Catalyst

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted syringe reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Note for this compound: Due to the steric hindrance of this unnatural amino acid, a double coupling (repeating step 3) is recommended to ensure complete reaction.

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • On-Resin Ring-Closing Metathesis (RCM):

    • After the full-length peptide is synthesized, wash the resin with DCE.

    • In a separate vial, dissolve Grubbs' First Generation Catalyst (0.1-0.2 eq.) in DCE to make a 10 mM solution.

    • Add the catalyst solution to the resin and agitate for 2 hours at room temperature. For optimal results, bubble nitrogen through the reaction mixture to remove the ethylene byproduct.

    • Drain the catalyst solution and wash the resin with DCE (3 times) and DCM (3 times).

    • Repeat the RCM step with a fresh batch of catalyst to drive the reaction to completion.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the stapled peptide by mass spectrometry and analytical HPLC.

Automated Solid-Phase Peptide Synthesis of a Stapled Peptide

This protocol is a general guideline for automated synthesis on a microwave-assisted peptide synthesizer. Specific parameters will need to be optimized for the instrument in use.

Procedure:

  • Resin Loading: Load the Rink Amide resin into the reaction vessel of the automated synthesizer.

  • Sequence Programming: Enter the desired peptide sequence, specifying the positions of this compound.

  • Synthesis Protocol Setup:

    • Deprotection: Use a standard protocol of 20% piperidine in DMF. For the sterically hindered pentenyl-alanine residues, the deprotection time may need to be extended.

    • Coupling: Use a 5-fold excess of standard Fmoc-amino acids and coupling reagents (e.g., DIC/Oxyma). For this compound, a double coupling cycle is recommended. Microwave heating can significantly reduce coupling times.

    • Washes: Program extensive DMF washes after each deprotection and coupling step.

  • Automated Synthesis: Initiate the automated synthesis protocol. The instrument will perform all subsequent deprotection, coupling, and washing steps.

  • Manual On-Resin RCM:

    • Once the automated synthesis of the linear peptide is complete, remove the resin from the synthesizer.

    • Perform the on-resin RCM as described in the manual synthesis protocol (Section 1, step 5).

  • Cleavage, Deprotection, Purification, and Analysis: Follow the procedures outlined in the manual synthesis protocol (Section 1, steps 6 and 7).

Mandatory Visualizations

Manual_SPPS_Workflow Resin Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Elongate 4. Repeat for all AAs Wash2->Elongate Elongate->Deprotect Next Cycle RCM 5. Ring-Closing Metathesis (Grubbs' Catalyst/DCE) Elongate->RCM Final AA Wash3 Wash (DCE/DCM) RCM->Wash3 Cleave 6. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleave Purify 7. Purification (RP-HPLC) Cleave->Purify Analyze End: Purified Stapled Peptide Purify->Analyze

Manual Solid-Phase Peptide Synthesis Workflow

Automated_SPPS_Workflow Start Start: Load Resin & Program Sequence Automated_Synth Automated Synthesis Cycles (Deprotection, Coupling, Washes) Start->Automated_Synth Manual_Intervention Manual Intervention Automated_Synth->Manual_Intervention RCM On-Resin RCM (Grubbs' Catalyst/DCE) Manual_Intervention->RCM Cleave Cleavage & Deprotection (TFA Cocktail) RCM->Cleave Purify Purification (RP-HPLC) Cleave->Purify End End: Purified Stapled Peptide Purify->End

Automated Solid-Phase Peptide Synthesis Workflow

Application Example: Targeting the p53-MDM2 Interaction

A prominent application for stapled peptides is the inhibition of the p53-MDM2 interaction, a key regulator of apoptosis (programmed cell death). The tumor suppressor protein p53 is often referred to as the "guardian of the genome." In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. The activity of p53 is tightly controlled by the oncoprotein MDM2, which binds to p53 and targets it for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 and allowing cancer cells to evade apoptosis.

A stapled peptide can be designed to mimic the helical region of p53 that binds to MDM2. This stapled peptide can then competitively inhibit the p53-MDM2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressing function, leading to apoptosis in cancer cells.

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_regulation p53-MDM2 Regulation cluster_outcome Cellular Outcome Stress DNA Damage p53 p53 (Tumor Suppressor) Stress->p53 Activates MDM2 MDM2 (Oncoprotein) p53->MDM2 Upregulates Apoptosis Apoptosis (Cell Death) p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces MDM2->p53 Inhibits/Degrades StapledPeptide Stapled Peptide Inhibitor (Synthesized with this compound) StapledPeptide->MDM2 Inhibits

p53-MDM2 Signaling Pathway and Stapled Peptide Inhibition

Conclusion

Both manual and automated SPPS are viable methods for synthesizing stapled peptides using this compound. Manual synthesis offers greater flexibility and lower initial cost, making it suitable for methods development and small-scale synthesis. Automated synthesis, on the other hand, provides higher throughput, reproducibility, and efficiency, which is advantageous for lead optimization and larger-scale production in drug development. The choice of method will ultimately depend on the specific research goals and available resources. The application of these synthesized stapled peptides to targets like the p53-MDM2 interaction holds significant promise for the development of novel cancer therapeutics.

References

Application Notes and Protocols for Fmoc Deprotection of Fmoc-(R)-2-(pentenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[1] However, the deprotection of Fmoc from sterically hindered amino acids, such as the α,α-disubstituted Fmoc-(R)-2-(pentenyl)Ala-OH, presents a significant challenge. The bulky nature of these residues can impede the access of the base to the acidic proton on the fluorene ring, leading to incomplete deprotection, decreased yields, and the formation of deletion sequences.[2][3]

These application notes provide a comprehensive overview of established and alternative methods for the efficient deprotection of this compound. Detailed protocols, a comparative analysis of different reagents, and a discussion of potential side reactions are presented to guide researchers in optimizing their synthetic strategies for peptides containing this and other sterically demanding amino acids.

Challenges in Deprotecting Sterically Hindered Amino Acids

The primary challenge in the Fmoc deprotection of residues like this compound is the steric hindrance around the α-carbon. This hindrance slows down the rate of the base-mediated β-elimination reaction required for Fmoc group removal.[2] Incomplete deprotection can lead to the capping of the unreacted N-terminus in the subsequent coupling step, terminating chain elongation and resulting in difficult-to-remove impurities.

Furthermore, the presence of the pentenyl side chain introduces the potential for base-catalyzed side reactions, such as alkene isomerization, which could alter the structure and function of the final peptide. Therefore, the choice of deprotection reagents and conditions is critical to ensure both complete Fmoc removal and the preservation of the side chain integrity.

Comparative Data of Fmoc Deprotection Methods

The following table summarizes various reagents and conditions used for the deprotection of sterically hindered amino acids, providing a basis for selecting an appropriate method for this compound.

Deprotection Reagent/CocktailTypical ConcentrationDeprotection TimeEfficacy for Hindered ResiduesPotential Side ReactionsPurity/YieldReference(s)
Piperidine 20% in DMF2 x 10-30 minModerate to GoodAspartimide formation, Diketopiperazine formation.Good[4][5]
4-Methylpiperidine (4-MP) 20% in DMF2 x 10-20 minGoodSimilar to piperidine.Good[3]
Piperazine/DBU 5% Piperazine, 2% DBU in NMP2 x 5-10 minExcellentPotential for increased aspartimide formation.Very Good[6]
DBU 2% in DMF2 x 2-5 minExcellentDoes not scavenge dibenzofulvene, potential for side reactions.Variable[7]
Dipropylamine (DPA) 25% in DMF2 x 10-20 minGoodReduced aspartimide formation compared to piperidine.Good[8]

Experimental Protocols

Standard Deprotection Protocol using Piperidine

This protocol is a widely used method suitable for many sterically hindered amino acids.

Materials:

  • This compound loaded resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test or other qualitative test to confirm the completion of the deprotection.

Alternative Deprotection Protocol using Piperazine/DBU

This protocol is recommended for highly hindered residues where standard piperidine treatment may be insufficient.

Materials:

  • This compound loaded resin

  • Deprotection solution: 5% (w/v) Piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in N-Methyl-2-pyrrolidone (NMP)

  • NMP for washing

Procedure:

  • Swell the resin in NMP for 30-60 minutes.

  • Drain the NMP.

  • Add the 5% piperazine/2% DBU/NMP solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with NMP (5-7 times).

  • Perform a Kaiser test to confirm complete deprotection.

Protocol for Minimizing Side Reactions of the Pentenyl Group

While significant isomerization of the terminal alkene in the pentenyl group under standard Fmoc deprotection conditions is not widely reported, prolonged exposure to strong bases could potentially lead to this side reaction. To minimize this risk, shorter deprotection times with more efficient reagents are recommended. The Piperazine/DBU protocol (4.2) is a suitable choice.

Additional Recommendations:

  • Temperature Control: Perform the deprotection at room temperature. Avoid heating, as it can accelerate potential side reactions.

  • Inert Atmosphere: While not always necessary, performing the deprotection under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the alkene, although this is a low-probability event.

Logical Workflow for Method Selection

The choice of the deprotection method depends on the specific peptide sequence and the observed efficiency of the standard protocol. The following diagram illustrates a decision-making workflow.

Fmoc_Deprotection_Workflow start Start: this compound Deprotection standard_protocol Standard Protocol: 20% Piperidine in DMF (2 x 20-30 min) start->standard_protocol check_completion Check Deprotection Completion (e.g., Kaiser Test) standard_protocol->check_completion alternative_protocol Alternative Protocol: 5% Piperazine / 2% DBU in NMP (2 x 5-10 min) check_completion->alternative_protocol Incomplete success Proceed to Next Coupling Step check_completion->success Complete side_reaction_check Analyze for Pentenyl Isomerization (e.g., by MS) alternative_protocol->side_reaction_check failure Troubleshoot: - Extend deprotection time - Consider alternative bases (e.g., DPA) alternative_protocol->failure If still incomplete side_reaction_check->success No Isomerization optimize_conditions Optimize Conditions: - Shorter deprotection time - Lower temperature side_reaction_check->optimize_conditions Isomerization no_isomerization No significant isomerization isomerization_detected Isomerization detected optimize_conditions->success

Caption: Workflow for selecting an Fmoc deprotection method.

Conclusion

The successful Fmoc deprotection of the sterically hindered amino acid this compound requires careful consideration of the deprotection reagents and reaction conditions. While the standard 20% piperidine in DMF protocol can be effective, alternative methods utilizing stronger base systems like piperazine/DBU may be necessary to ensure complete and efficient deprotection, thereby maximizing the yield and purity of the target peptide. Researchers should monitor the deprotection reaction closely and be prepared to optimize conditions to mitigate potential side reactions, such as the isomerization of the pentenyl side chain. The protocols and data presented in these application notes provide a solid foundation for developing robust synthetic strategies for peptides containing this and other challenging amino acid residues.

References

Application Notes and Protocols for the Synthesis of Cell-Penetrating Peptides using Fmoc-(R)-2-(pentenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, capable of traversing cellular membranes and delivering a variety of cargo molecules, such as small molecules, nucleic acids, and proteins, into cells.[1] A significant advancement in CPP technology is the development of "stapled" peptides, where a hydrocarbon staple is introduced to constrain the peptide into a stable α-helical conformation. This modification can enhance proteolytic resistance, cell permeability, and target affinity.[2][3] The use of unnatural amino acids like Fmoc-(R)-2-(pentenyl)Ala-OH is central to the synthesis of these stapled peptides through a process called ring-closing metathesis (RCM).[4]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of stapled cell-penetrating peptides utilizing this compound.

Key Applications

  • Enhanced Drug Delivery: Stapled CPPs can be used to improve the intracellular delivery of therapeutic agents that have poor membrane permeability.

  • Modulation of Intracellular Protein-Protein Interactions: The stabilized helical structure of stapled peptides can mimic the α-helical domains of proteins, enabling them to disrupt or stabilize protein-protein interactions involved in disease pathways.[2]

  • Development of Novel Research Tools: Fluorescently labeled stapled CPPs can serve as probes to study cellular uptake mechanisms and intracellular trafficking.

Data Presentation

Table 1: Summary of Yields for Stapled Peptide Synthesis
Peptide IDStapling MethodCatalystMacrocyclization Yield (%)Overall Yield (%)Reference
Stapled Peptide 6Ring-Closing Metathesis (RCM)1st Generation Grubbs Catalyst4315[5]
Triazole-Stapled Peptide 4Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I)Br2612[5]
Linear Peptide 5---35[5]

Experimental Protocols

The synthesis of stapled cell-penetrating peptides using this compound involves three main stages: Solid-Phase Peptide Synthesis (SPPS), On-Resin Ring-Closing Metathesis (RCM), and Peptide Cleavage and Purification.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the linear peptide precursor containing two this compound residues at desired positions (e.g., i and i+4 or i and i+7).[6]

Materials:

  • Rink Amide MBHA resin[7]

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: 2-(6-chloro-1H–benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU)[6]

  • N,N-Diisopropylethylamine (DIEA)[6]

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HCTU (3.9 equivalents), and DIEA (8 equivalents) in DMF.[6]

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature. For the coupling of this compound and the subsequent amino acid, extended coupling times or double coupling may be necessary.[8]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the on-resin cyclization of the peptide to form the hydrocarbon staple.

Materials:

  • Peptide-bound resin from Protocol 1

  • 1,2-Dichloroethane (DCE)[5]

  • Grubbs™ Catalyst, 1st Generation[5]

  • Nitrogen or Argon gas

Procedure:

  • Resin Preparation: Wash the fully protected, N-terminally Fmoc-deprotected peptide-resin with DCM (3 times).[5]

  • Catalyst Solution Preparation: Dissolve the Grubbs catalyst (e.g., 15 mg for a 0.05 mmol synthesis scale) in DCE to make a 10 mM solution.[1][5]

  • Degassing: Bubble nitrogen or argon gas through the catalyst solution and the reaction vessel containing the resin to create an inert atmosphere.[5]

  • Metathesis Reaction:

    • Add the catalyst solution to the peptide-resin.

    • Shake the mixture at room temperature for 2 hours.[1]

  • Reaction Repetition: Filter off the catalyst solution and repeat the metathesis reaction with a fresh batch of catalyst solution for another 2 hours to ensure complete cyclization.[1]

  • Washing: Wash the resin thoroughly with DCE (3 times) and DCM (3 times) to remove the catalyst.[1]

  • Monitoring (Optional): A small sample of resin beads can be cleaved and analyzed by HPLC-MS to monitor the progress of the reaction. The stapled peptide typically elutes earlier than the linear precursor.[1]

Protocol 3: Peptide Cleavage and Purification

This protocol details the cleavage of the stapled peptide from the resin and its subsequent purification.

Materials:

  • Stapled peptide-bound resin from Protocol 2

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[6]

  • Cold diethyl ether

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Final Fmoc Deprotection (if not already performed): If the N-terminus is still Fmoc-protected, perform a final deprotection as described in Protocol 1, Step 2.

  • Resin Drying: Wash the resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin.

    • Stir vigorously for 2 hours at room temperature.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a tube of cold diethyl ether to precipitate the crude peptide.[6]

    • Incubate on dry ice for 20 minutes.

    • Centrifuge to pellet the peptide and decant the ether.[6]

    • Dry the peptide pellet overnight.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Purify the peptide by reverse-phase HPLC using a gradient of Solvent B.

    • Collect fractions containing the desired peptide.

  • Characterization and Lyophilization:

    • Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final stapled peptide as a powder.

Visualizations

Experimental Workflow for Stapled CPP Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM On-Resin Ring-Closing Metathesis (RCM) cluster_Cleavage Cleavage and Purification Resin Start with Resin Swell Resin Swelling Resin->Swell Deprotect1 Fmoc Deprotection Swell->Deprotect1 Couple Amino Acid Coupling (including this compound) Deprotect1->Couple Wash1 Washing Couple->Wash1 Repeat Repeat Cycle for Each Amino Acid Wash1->Repeat Repeat->Deprotect1 Next amino acid FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Final amino acid Wash2 Wash Resin with DCM FinalDeprotect->Wash2 Metathesis Add Grubbs Catalyst in DCE Wash2->Metathesis Wash3 Wash to Remove Catalyst Metathesis->Wash3 Cleave Cleavage from Resin with TFA Cocktail Wash3->Cleave Precipitate Precipitation in Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Lyophilize Lyophilization Characterize->Lyophilize FinalProduct Pure Stapled Peptide Lyophilize->FinalProduct G cluster_membrane Cell Membrane cluster_cytosol Cytosol Extracellular Extracellular Space CPP Stapled CPP Endosome Endosome CPP->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Target Intracellular Target (e.g., Protein) Escape->Target Release into Cytosol

References

The Role of Fmoc-(R)-2-(pentenyl)Ala-OH in Pioneering Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-(R)-2-(pentenyl)Ala-OH, a chiral non-proteinogenic amino acid, is a critical building block in the burgeoning field of peptide-based drug discovery. Its primary application lies in the synthesis of "stapled peptides," a novel class of therapeutics designed to tackle challenging disease targets, particularly those involving protein-protein interactions (PPIs). By introducing a hydrocarbon staple, this specialized amino acid helps to lock a peptide into its bioactive alpha-helical conformation, thereby overcoming many of the traditional limitations of peptide drugs.[1][2][3]

The incorporation of this compound and similar unnatural amino acids into peptide sequences significantly enhances their therapeutic potential.[1][2][4] The resulting stapled peptides exhibit improved metabolic stability, increased resistance to proteolytic degradation, enhanced cell permeability, and higher binding affinity for their targets compared to their linear counterparts.[1][4][5][6] This strategy has paved the way for the development of novel drug candidates for a range of diseases, including cancer and infectious diseases.

Principle of Action: Peptide Stapling via Ring-Closing Metathesis

The pentenyl side chain of this compound serves as a reactive handle for a crucial chemical reaction known as Ring-Closing Metathesis (RCM). In this process, two olefin-bearing unnatural amino acids are strategically placed within a peptide sequence. The peptide is then treated with a ruthenium-based catalyst, such as a Grubbs' catalyst, which facilitates the formation of a covalent hydrocarbon bridge between the two side chains.[7] This bridge, or "staple," constrains the peptide's structure.

For creating staples that span two turns of an alpha-helix (an i, i+7 staple), a combination of an (R)-alkenyl alanine with a longer side chain, such as (R)-2-(7'-octenyl)alanine (R8), is often paired with a (S)-alkenyl alanine with a shorter side chain, like (S)-2-(4'-pentenyl)alanine (S5).[1][4][8] The stereochemistry of the amino acids plays a crucial role in defining the geometry of the staple and, consequently, the biological activity of the peptide.

Application Focus: Development of Antitumor Peptides

A significant application of this technology is in the development of potent and stable antitumor peptides. Many oncogenic pathways are driven by protein-protein interactions that are difficult to target with traditional small molecules. Stapled peptides can mimic the alpha-helical domains of natural proteins to disrupt these interactions. For example, stapled peptides have been designed to target the interaction between p53 and its negative regulators MDM2/MDMX, as well as to modulate the BCL-2 family of proteins to induce apoptosis in cancer cells.[9][10][11]

A study by Deng et al. (2022) demonstrated the successful application of an (R)-alkenyl amino acid in creating a series of stapled peptides derived from the B1-Leu peptide with enhanced antitumor activity.[1][4] The incorporation of the hydrocarbon staple led to a significant increase in alpha-helicity and protease resistance, and in some cases, improved antitumor potency against various cancer cell lines.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for a series of stapled peptides from the study by Deng et al. (2022), demonstrating the impact of stapling on their biophysical and biological properties.[1] S5 represents (S)-2-(4-pentenyl)alanine and R8 represents (R)-2-(7-octenyl)alanine.

Peptide IDSequenceα-Helicity (%)Protease Half-life (t½, min)Hemolytic Activity (HC₅₀, µM)Antitumor Activity (IC₅₀, µM) - HUH-7Antitumor Activity (IC₅₀, µM) - MCF-7Antitumor Activity (IC₅₀, µM) - U87
B1-Leu (linear) VKRFKKFFRKLKKLV-NH₂23.58.5>8011.81 ± 0.7213.43 ± 0.5316.19 ± 3.32
B1-L-1 VS5 RFKS5 FFRKLKKLV-NH₂47.2>60>8013.87 ± 1.2515.89 ± 0.9212.24 ± 1.23
B1-L-2 VKRFS5 KFFS5 KLKKLV-NH₂35.5>60>806.18 ± 0.636.59 ± 0.428.86 ± 1.43
B1-L-3 VKRFKS5 FFRS5 LKKLV-NH₂37.0>60>805.96 ± 0.546.45 ± 0.517.95 ± 0.94
B1-L-4 VR8 FKKFFS5 LKKLV-NH₂24.8>60>8011.52 ± 0.8312.86 ± 1.0213.84 ± 1.13
B1-L-5 VKR8 KKFFRS5 KKLV-NH₂28.5>60>8010.23 ± 0.9411.45 ± 0.8712.56 ± 1.05
B1-L-6 VKRR8 KFFRKS5 KLV-NH₂39.8>60>806.05 ± 0.496.23 ± 0.388.12 ± 0.88
B1-L-7 VKRFKR8 FFRKS5 LV-NH₂32.3>60>809.87 ± 0.7610.98 ± 0.9111.93 ± 1.01

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Precursor

This protocol describes the manual synthesis of a linear peptide containing olefin-bearing unnatural amino acids on a Rink amide resin.

Materials:

  • Rink amide AM resin

  • Fmoc-protected amino acids (including this compound or other alkenyl amino acids)

  • Coupling reagent: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: Dichloromethane (DCM), DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF in the synthesis vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HCTU (3 equivalents), and DIPEA (9 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature to ensure complete coupling. For hindered amino acids like this compound, a double coupling may be required.[1][4]

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

  • Wash and Dry: Wash the resin-bound linear peptide extensively with DMF and DCM, then dry under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol details the formation of the hydrocarbon staple on the resin-bound peptide.

Materials:

  • Resin-bound linear peptide precursor

  • Grubbs' Catalyst (1st Generation)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Nitrogen gas supply

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the dried resin-bound peptide in anhydrous DCE for 30 minutes under a nitrogen atmosphere.

  • Catalyst Addition: In a separate vial, dissolve Grubbs' catalyst (1st Generation, 3 equivalents) in anhydrous DCE to create a ~10 mM solution.[9][12]

  • Metathesis Reaction: Add the catalyst solution to the resin suspension. Agitate the mixture at room temperature for 2-4 hours under a constant, gentle stream of nitrogen to facilitate the removal of the ethylene byproduct.[1][4][12]

  • Reaction Monitoring (Optional): To monitor the progress of the reaction, a small sample of resin can be removed, and the peptide cleaved and analyzed by HPLC-MS. The stapled peptide will typically have a shorter retention time than the linear precursor.[12]

  • Washing: After the reaction is complete, wash the resin thoroughly with DCE and DCM to remove the catalyst and any byproducts.

Protocol 3: Peptide Cleavage, Purification, and Characterization

This protocol outlines the final steps to obtain the purified stapled peptide.

Materials:

  • Resin-bound stapled peptide

  • Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIPS)

  • Cold diethyl ether

  • Centrifuge

  • RP-HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS)

  • Circular Dichroism (CD) spectropolarimeter

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation and decant the ether. Wash the pellet with cold ether to remove scavengers.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a fluffy white powder.

  • Characterization:

    • Confirm the molecular weight of the purified peptide using ESI-MS.[1]

    • Assess the secondary structure and determine the percentage of α-helicity using CD spectroscopy in a suitable buffer (e.g., phosphate buffer).[1][4]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis SPPS 1. Solid-Phase Peptide Synthesis RCM 2. On-Resin Ring-Closing Metathesis SPPS->RCM Cleavage 3. Cleavage from Resin RCM->Cleavage Purification 4. RP-HPLC Purification Cleavage->Purification Characterization 5. Characterization (MS, CD) Purification->Characterization Final Pure Stapled Peptide Characterization->Final Start This compound & other Amino Acids Start->SPPS

Caption: Workflow for Stapled Peptide Synthesis.

signaling_pathway cluster_ppi Protein-Protein Interaction p53 p53 (Tumor Suppressor) MDM2 MDM2/MDMX (Oncogenic Proteins) p53->MDM2 Binding & Inhibition Apoptosis Apoptosis (Cell Death) p53->Apoptosis Activates StapledPeptide Stapled Peptide (p53 Mimetic) StapledPeptide->MDM2 Inhibits Interaction

Caption: Stapled Peptides Targeting the p53-MDM2 Pathway.

References

Application Notes and Protocols for Fmoc-(R)-2-(pentenyl)Ala-OH in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-(R)-2-(pentenyl)Ala-OH is a key building block in the synthesis of hydrocarbon-stapled peptides, a novel class of therapeutics and research tools designed to modulate protein-protein interactions (PPIs). Many critical cellular signaling pathways are mediated by PPIs, which often involve the binding of an α-helical domain of one protein to a hydrophobic groove on its partner. Dysregulation of these interactions is a hallmark of numerous diseases, including cancer.

Stapled peptides are synthetic α-helical peptides that are conformationally locked into their bioactive structure by a chemically stable, all-hydrocarbon "staple." This is achieved by incorporating unnatural amino acids, such as this compound, at specific positions within the peptide sequence. The terminal olefinic side chains of these amino acids are then covalently linked through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.

The resulting stapled peptides exhibit several advantageous properties compared to their unmodified linear counterparts:

  • Enhanced Helicity: The hydrocarbon staple pre-organizes the peptide into an α-helical conformation, which can significantly increase its binding affinity for the target protein by reducing the entropic penalty of binding.[1][2]

  • Increased Proteolytic Resistance: The stabilized α-helical structure and the unnatural amino acids protect the peptide from degradation by proteases, leading to a longer biological half-life.[3][4]

  • Improved Cell Permeability: The hydrocarbon staple can enhance the peptide's ability to penetrate cell membranes and engage intracellular targets, which are often considered "undruggable" by traditional small molecules or large biologics.

A prime example of the successful application of this technology is in the targeting of the p53-MDM2 interaction.[5] The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis.[5] Its activity is negatively regulated by the oncoprotein MDM2, which binds to the α-helical transactivation domain of p53 and targets it for degradation.[5] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. Stapled peptides that mimic the p53 α-helix can bind to MDM2 with high affinity, disrupt the p53-MDM2 interaction, and reactivate the p53 tumor suppressor pathway, leading to cancer cell death.[5]

Data Presentation

The following tables summarize typical quantitative data obtained when comparing an unstapled peptide to its stapled counterpart. The data is representative of what can be achieved by incorporating this compound or similar olefin-bearing amino acids to create a hydrocarbon staple. The example provided is based on peptides targeting the MDM2 protein, a key negative regulator of the p53 tumor suppressor.

Table 1: Comparison of α-Helicity

Peptide% Helicity (in aqueous buffer)
Unstapled p53-derived peptide~11%[5]
Stapled p53-derived peptide (SAH-p53)10-59% (depending on staple position)[5]

Table 2: Binding Affinity to MDM2

PeptideBinding Affinity (Kd)
Unstapled p53-derived peptideMicromolar (µM) range[5]
Stapled p53-derived peptide (SAH-p53)Sub-nanomolar (nM) to low nanomolar range[5]

Table 3: Cellular Activity

PeptideEC50 in SJSA-1 cells (MDM2-overexpressing)
Unstapled p53-derived peptideNo significant effect on cell viability[5]
Stapled p53-derived peptide (SAH-p53-8)8.8 µM[5]

Experimental Protocols

Synthesis of a Stapled Peptide Targeting the p53-MDM2 Interaction

This protocol describes the synthesis of a stapled peptide based on the p53 transactivation domain, incorporating two this compound residues for an i, i+4 staple.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Grubbs' Catalyst (1st Generation)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis - SPPS):

    • Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin.

    • Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling: Dissolve the first Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF. Add the solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. Incorporate this compound at the desired positions for stapling (e.g., positions i and i+4).

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Optionally, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.

    • Wash the resin extensively with DMF and DCM and dry under vacuum.

  • On-Resin Ring-Closing Metathesis (RCM):

    • Swell the peptide-bound resin in DCE for 30 minutes.

    • Prepare a 10 mM solution of Grubbs' Catalyst (1st Generation) in DCE.

    • Add the catalyst solution to the resin and shake at room temperature for 2 hours.

    • Filter and wash the resin with DCE.

    • Repeat the catalyst treatment for another 2 hours to ensure complete reaction.

    • Wash the resin thoroughly with DCE and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Circular Dichroism (CD) Spectroscopy for Helicity Analysis

Procedure:

  • Prepare a stock solution of the purified stapled peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Determine the exact concentration of the peptide solution using a reliable method such as amino acid analysis or UV absorbance if the peptide contains aromatic residues.

  • Dilute the peptide stock solution to a final concentration of 25-50 µM in the same buffer.

  • Record the CD spectrum of the peptide solution from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a CD spectropolarimeter.

  • Record a blank spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Convert the raw CD data (in millidegrees) to mean residue ellipticity (MRE) using the following formula: MRE = (CD in mdeg) / (10 * c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • The percentage of α-helicity can be estimated from the MRE at 222 nm. A characteristic α-helical spectrum shows minima at approximately 208 nm and 222 nm.[6]

Fluorescence Polarization (FP) Assay for Binding Affinity

Procedure:

  • Labeling: Synthesize a fluorescently labeled version of the stapled peptide (e.g., with FITC at the N-terminus) for use as a tracer.

  • Assay Setup:

    • In a 384-well black plate, add a constant concentration of the target protein (e.g., MDM2) and the fluorescently labeled stapled peptide tracer to each well. The tracer concentration should be below its Kd for the target protein.

    • Add a serial dilution of the unlabeled stapled peptide (the competitor) to the wells.

    • Include control wells with only the tracer (for minimum polarization) and wells with the tracer and target protein but no competitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide required to displace 50% of the labeled tracer from the target protein.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Proteolytic Stability Assay

Procedure:

  • Prepare solutions of the stapled peptide and the corresponding unstapled control peptide at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a protease (e.g., trypsin, chymotrypsin, or proteinase K) to each peptide solution at a specific enzyme-to-substrate ratio.

  • Incubate the reactions at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction and quench the proteolytic activity (e.g., by adding a protease inhibitor or acidifying with TFA).

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide versus time to determine the half-life of each peptide under the given conditions.

Cellular Uptake Assay

Procedure:

  • Synthesize a fluorescently labeled version of the stapled peptide (e.g., with FITC or another suitable dye).

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides).

  • Treat the cells with the fluorescently labeled stapled peptide at various concentrations and for different time periods.

  • Wash the cells thoroughly with PBS to remove any peptide that is not internalized.

  • Cellular uptake can be quantified using a plate reader to measure the total fluorescence of the cell lysate or visualized by fluorescence microscopy or flow cytometry.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Stapling cluster_characterization Biophysical & Biochemical Characterization cluster_cellular Cellular & Functional Assays spps Fmoc Solid-Phase Peptide Synthesis rcm On-Resin Ring-Closing Metathesis (RCM) spps->rcm Linear Peptide cleavage Cleavage & Deprotection rcm->cleavage Stapled Peptide on Resin purification HPLC Purification cleavage->purification Crude Stapled Peptide ms Mass Spectrometry purification->ms Purified Stapled Peptide cd Circular Dichroism (% Helicity) purification->cd Purified Stapled Peptide fp Fluorescence Polarization (Binding Affinity) purification->fp Purified Stapled Peptide stability Proteolytic Stability Assay purification->stability Purified Stapled Peptide uptake Cellular Uptake Assay purification->uptake Purified Stapled Peptide activity Functional Assay (e.g., p53 Activation) purification->activity Purified Stapled Peptide

Caption: Experimental workflow for the synthesis and evaluation of stapled peptides.

p53_mdm2_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell (MDM2 Overexpression) p53_normal p53 genes Target Genes (e.g., p21) p53_normal->genes activates mdm2_normal MDM2 mdm2_normal->p53_normal inhibits & degrades apoptosis Apoptosis & Cell Cycle Arrest genes->apoptosis p53_cancer p53 reactivation p53 Reactivation p53_cancer->reactivation mdm2_cancer MDM2 mdm2_cancer->p53_cancer excessive inhibition & degradation stapled_peptide Stapled Peptide (e.g., SAH-p53) stapled_peptide->mdm2_cancer binds & inhibits

Caption: Mechanism of action of a p53-derived stapled peptide.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Difficult Couplings with Fmoc-(R)-2-(pentenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-(R)-2-(pentenyl)Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple in SPPS?

This compound is an α,α-disubstituted amino acid, meaning it has two substituents on the alpha-carbon (a methyl group and a pentenyl group). This substitution creates significant steric hindrance around the carboxylic acid group, making it difficult for the incoming N-terminal amine of the growing peptide chain to attack and form a peptide bond under standard coupling conditions. This can lead to low coupling yields, incomplete reactions, and the accumulation of deletion sequences in the final peptide product.[1][2]

Q2: What are the initial signs of a difficult coupling with this compound?

Common indicators of a failed or incomplete coupling reaction include:

  • Positive Kaiser Test: A blue or purple color upon addition of the Kaiser test reagents to a few resin beads indicates the presence of unreacted primary amines.[3]

  • Low Yield of Final Peptide: After cleavage and purification, the overall yield of the desired peptide is significantly lower than expected.[4]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide reveals the presence of species with masses corresponding to the target peptide minus the mass of the (R)-2-(pentenyl)Ala residue.[3]

Q3: Can I use standard coupling reagents like HBTU/HOBt for this compound?

While HBTU/HOBt are robust coupling reagents for many amino acids, they may not be efficient enough to overcome the steric hindrance of this compound, especially in demanding sequences.[5][6] For such challenging couplings, more potent activating reagents are recommended to achieve higher yields and purity.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Complete Failure to Couple

Possible Cause: Insufficient activation of the carboxylic acid due to steric hindrance, leading to a slow or non-existent reaction.

Solutions:

  • Optimize Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids.

  • Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent.

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[7][8]

  • Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.

  • Change Solvent: In cases of peptide aggregation, which can further hinder coupling, switching to a more solubilizing solvent like NMP or using additives can be beneficial.

The following table summarizes the reported performance of various coupling reagents in challenging coupling reactions involving sterically hindered amino acids. While specific data for this compound is limited, the efficiencies observed for other α,α-disubstituted amino acids provide a strong indication of their relative potency.

Coupling ReagentHindered Amino Acid ExampleReported Yield/EfficiencyReference(s)
HATU Fmoc-α-Me-L-Asp(OtBu)-OHHigh[9][10]
COMU General hindered couplingsHigh, comparable to HATU[6][11][12]
HCTU Fmoc-α-Me-L-Asp(OtBu)-OHGood[9]
PyAOP C(α,α)-dibenzylglycine (Dbg)Ineffective for subsequent coupling[13]
PyBOP General difficult sequencesModerate to Good
HBTU (NMe)Aib, (NMe)αAc5cSignificant yield with excess reagent[5]
BOP-Cl N-methylated amino acidsEffective[6]

Note: The yields are highly sequence-dependent and the data presented is for illustrative purposes based on the cited literature for similar sterically hindered amino acids.

Issue 2: Positive Kaiser Test After Coupling

Possible Cause: The presence of unreacted primary amines on the resin, indicating an incomplete coupling reaction.

Solutions:

  • Recouple: The most immediate solution is to perform a second coupling (double coupling) using a fresh solution of the activated amino acid.[7]

  • Capping: If recoupling is unsuccessful or not desired, the unreacted amines should be "capped" to prevent them from reacting in subsequent coupling steps, which would lead to deletion sequences. Capping is typically done using acetic anhydride.[14][15] This permanently blocks the unreacted amines.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is recommended for the incorporation of this compound into a peptide sequence on solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or Collidine to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended to overnight.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion of the coupling. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5.

Protocol 2: Capping of Unreacted Amines

This protocol is used to block unreacted N-terminal amines after an incomplete coupling step.

Materials:

  • Peptide-resin with unreacted amines

  • Acetic Anhydride

  • Pyridine or DIPEA

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Washing: Wash the peptide-resin thoroughly with DMF (3x).

  • Capping Solution: Prepare a capping solution of acetic anhydride and pyridine (or DIPEA) in DMF. A common mixture is acetic anhydride:pyridine:DMF in a 1:1:3 ratio.

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin extensively with DMF (5x) to remove all traces of the capping reagents.

Mandatory Visualizations

G Troubleshooting Workflow for Difficult Couplings cluster_decision Decision Point cluster_action Action start Start SPPS Cycle couple_fmpa Couple this compound start->couple_fmpa kaiser_test Perform Kaiser Test couple_fmpa->kaiser_test is_positive Positive (Blue)? kaiser_test->is_positive recouple Recouple (Double Couple) is_positive->recouple Yes proceed Proceed to Next Cycle is_positive->proceed No (Yellow) kaiser_test2 Perform Kaiser Test recouple->kaiser_test2 is_positive2 Still Positive? kaiser_test2->is_positive2 cap_amines Cap Unreacted Amines (e.g., Acetic Anhydride) is_positive2->cap_amines Yes is_positive2->proceed No cap_amines->proceed end Synthesis Complete

Caption: Troubleshooting workflow for low coupling efficiency.

G Logical Relationships in Overcoming Difficult Couplings cluster_problem Problem cluster_cause Primary Cause cluster_solutions Solutions cluster_outcomes Expected Outcomes problem Low Coupling Yield of This compound cause Steric Hindrance (α,α-disubstitution) problem->cause solution5 Capping of Unreacted Amines problem->solution5 solution1 Use Potent Coupling Reagents (e.g., HATU, COMU) cause->solution1 solution2 Increase Reagent Equivalents & Time cause->solution2 solution3 Double Coupling cause->solution3 solution4 Elevate Temperature cause->solution4 outcome1 Improved Coupling Efficiency solution1->outcome1 solution2->outcome1 solution3->outcome1 solution4->outcome1 outcome3 Reduced Deletion Sequences solution5->outcome3 outcome2 Increased Final Peptide Yield outcome1->outcome2 outcome1->outcome3

Caption: Key factors in overcoming difficult couplings.

References

preventing side reactions during Fmoc-(R)-2-(pentenyl)Ala-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of Fmoc-(R)-2-(pentenyl)Ala-OH in your solid-phase peptide synthesis (SPPS) protocols. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate potential side reactions and optimize your synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound?

The primary challenge arises from the steric hindrance of the α,α-disubstituted nature of this amino acid. This steric bulk can lead to incomplete or slow coupling reactions, resulting in deletion sequences in your final peptide. Careful selection of coupling reagents and optimization of reaction conditions are crucial for efficient incorporation.

Q2: What are the potential side reactions involving the pentenyl side chain?

While the pentenyl group is generally stable under standard Fmoc-SPPS conditions, potential side reactions to consider include:

  • Oxidation: The double bond is susceptible to oxidation, which can occur adventitiously. Minimizing exposure to air and using fresh, high-purity solvents is recommended.

  • Acid-catalyzed reactions during cleavage: Strong acids like trifluoroacetic acid (TFA) used during cleavage could potentially lead to side reactions involving the alkene, although this is not commonly reported. The choice of scavengers is important to quench reactive species generated during cleavage that could react with the pentenyl group.

  • Intramolecular cyclization: Although less common for a pentenyl chain, the possibility of intramolecular cyclization under certain conditions cannot be entirely ruled out.

Q3: Which coupling reagents are recommended for this sterically hindered amino acid?

For sterically hindered amino acids like this compound, more potent coupling reagents are recommended to achieve high coupling efficiency. These include uronium/aminium-based reagents such as HATU, HCTU, and COMU . Phosphonium salt-based reagents like PyBOP can also be effective. Standard carbodiimide reagents like DIC, even with additives like Oxyma, may result in lower yields.

Q4: Should I be concerned about the stability of the pentenyl group during TFA cleavage?

The pentenyl group is generally stable to TFA treatment during cleavage. However, the reactive carbocations generated from the cleavage of side-chain protecting groups can potentially react with the alkene. The use of appropriate scavengers is critical to prevent such side reactions.

Q5: What scavengers are recommended for the cleavage of peptides containing this compound?

A standard and effective scavenger cocktail for the cleavage of most peptides, including those with a pentenyl group, is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS is an excellent scavenger for carbocations and can also help in reducing potential oxidation. If the peptide contains other sensitive residues like tryptophan, methionine, or cysteine, additional or different scavengers may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low coupling efficiency / Deletion of (R)-2-(pentenyl)Ala Steric hindrance of the α,α-disubstituted amino acid.- Use a more potent coupling reagent such as HATU, HCTU, or COMU. - Increase the excess of the amino acid and coupling reagents (e.g., 4-5 equivalents). - Perform a double coupling : after the first coupling, drain the reaction vessel and add a fresh solution of the amino acid and coupling reagents. - Increase the coupling time (e.g., 2-4 hours or overnight). - Increase the reaction temperature (e.g., to 40-50 °C), if your peptide sequence and resin are stable at higher temperatures.
Inadequate activation of the amino acid.- Ensure pre-activation of the amino acid with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding to the resin.
Presence of unexpected side products (unidentified mass peaks) Reaction of the pentenyl side chain during cleavage.- Ensure the use of an effective scavenger cocktail during TFA cleavage, such as TFA/TIS/H2O (95:2.5:2.5). - Minimize the cleavage time to what is necessary for complete deprotection.
Oxidation of the pentenyl side chain.- Use high-purity, fresh solvents and reagents. - Perform the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Poor solubility of this compound The amino acid may not be fully dissolved before coupling.- Ensure complete dissolution of the amino acid in the coupling solvent (e.g., DMF or NMP) before activation. Gentle warming or sonication may aid dissolution.

Experimental Protocol: Incorporation of this compound

This protocol outlines a robust method for the incorporation of the sterically hindered this compound into a peptide sequence using an automated peptide synthesizer or manual synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF, DCM, and DMF to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • Prepare a solution of this compound (4 equivalents relative to the resin substitution) in DMF.

    • Add HATU (3.9 equivalents) to the amino acid solution.

    • Add DIPEA (8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 to 4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.

  • Double Coupling (Recommended):

    • After the first coupling, drain the reaction vessel.

    • Repeat step 4 with a fresh solution of activated this compound.

  • Washing: Wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether to remove scavengers and soluble byproducts.

    • Dry the crude peptide under vacuum.

Data Summary

Table 1: Comparative Coupling Efficiency of this compound with Various Reagents
Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (h)Temperature (°C)Estimated Coupling Efficiency (%)Notes
HATU/DIPEA4 : 3.9 : 82 x 225> 95Recommended for high efficiency with sterically hindered amino acids. Double coupling is advised.
HCTU/DIPEA4 : 3.9 : 82 x 225> 90Good alternative to HATU. Double coupling is recommended.
COMU/DIPEA4 : 3.9 : 82 x 225> 95Excellent efficiency, often faster than HATU. Double coupling is a good practice.
DIC/Oxyma4 : 4 : 42 x 42570 - 85Lower efficiency compared to uronium/aminium reagents. May require longer coupling times and higher temperatures.

Note: The presented efficiencies are estimates based on typical outcomes for sterically hindered amino acids and may vary depending on the specific peptide sequence and synthesis conditions.

Visualizations

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: This compound + HATU/DIPEA wash1->coupling double_coupling Double Coupling (Repeat Step) coupling->double_coupling Kaiser Test Positive wash2 Wash (DMF, DCM, IPA) coupling->wash2 Kaiser Test Negative double_coupling->wash2 next_aa Continue Synthesis (Next Amino Acid) wash2->next_aa cleavage Cleavage & Deprotection (TFA/TIS/H2O) wash2->cleavage Final Amino Acid next_aa->deprotection end End: Crude Peptide cleavage->end

Figure 1. Recommended workflow for the incorporation of this compound.

side_reactions cluster_cleavage TFA Cleavage peptide Peptide-(R)-2-(pentenyl)Ala electrophiles Electrophiles (R+) (from protecting groups) alkylation Alkylation of Pentenyl Chain (Side Product) peptide->alkylation oxidation Oxidation (e.g., air) peptide->oxidation electrophiles->alkylation scavengers Scavengers (e.g., TIS) electrophiles->scavengers Trapped by quenched Quenched Electrophiles scavengers->quenched oxidized_peptide Oxidized Peptide (Side Product) oxidation->oxidized_peptide

Figure 2. Potential side reactions involving the pentenyl side chain.

Technical Support Center: Optimizing Fm-oc Deprotection of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the N-α-Fmoc deprotection step for sterically hindered amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are sterically hindered amino acids in the context of Fmoc deprotection?

A1: Sterically hindered amino acids are residues that have bulky side chains or are α,α-disubstituted, which can physically obstruct the approach of the deprotection reagent (typically piperidine) to the Fmoc group. This hindrance can lead to incomplete deprotection. Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).

  • α,α-disubstituted amino acids: Aminoisobutyric acid (Aib).

  • Amino acids with bulky side-chain protecting groups: Arginine (Arg(Pbf)), Histidine (His(Trt)).

Q2: What are the consequences of incomplete Fmoc deprotection?

A2: Incomplete Fmoc deprotection results in the failure to remove the Fmoc group from the N-terminal amine of the growing peptide chain. This leads to the inability of the next amino acid to couple, causing the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity of the final product.

Q3: How can I detect incomplete Fmoc deprotection?

A3: Several methods can be used to detect incomplete Fmoc removal:

  • UV-Vis Spectrophotometry: Monitoring the release of the dibenzofulvene (DBF)-piperidine adduct at approximately 301 nm during the deprotection step. A lower than expected absorbance can indicate incomplete removal.

  • Qualitative Ninhydrin (Kaiser) Test: This test detects the presence of free primary amines. A negative result (yellow/brown beads) after deprotection suggests an incomplete reaction. Note that this test is not suitable for N-terminal proline residues.

  • HPLC and Mass Spectrometry (MS): Analysis of a cleaved aliquot of the peptide can reveal the presence of deletion sequences or the intact Fmoc-protected peptide.

Q4: What are the primary causes of incomplete Fmoc deprotection for hindered amino acids?

A4: The primary causes include:

  • Steric Hindrance: The bulky nature of the amino acid side chain physically blocks the piperidine from accessing the Fmoc group.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can make the peptide resin less permeable to solvents and reagents.

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for "difficult" sequences.

  • Poor Resin Solvation: Inadequate swelling of the resin can hinder the diffusion of the deprotection reagent.

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection of a sterically hindered amino acid, follow this troubleshooting workflow:

Troubleshooting_Workflow start Incomplete Deprotection Suspected check_reagents Verify Reagent Quality (Fresh 20% Piperidine in DMF) start->check_reagents extend_time Increase Deprotection Time (e.g., 2 x 20 min) check_reagents->extend_time Reagents OK double_deprotection Perform Double Deprotection extend_time->double_deprotection monitor Monitor Deprotection (UV-Vis or Qualitative Test) double_deprotection->monitor stronger_base Use a Stronger Base Cocktail (e.g., DBU/Piperidine or DBU/Piperazine) increase_temp Increase Reaction Temperature (e.g., 40°C) stronger_base->increase_temp failure Consult Further/Consider Alternative Strategy stronger_base->failure increase_temp->monitor Re-evaluate increase_temp->failure monitor->stronger_base Incomplete success Proceed to Coupling monitor->success Complete

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize various deprotection conditions and their effectiveness for sterically hindered amino acids.

Table 1: Deprotection Reagents and Typical Conditions

Reagent/CocktailConcentrationSolventTemperatureTypical TimeNotes
Piperidine20% (v/v)DMFRoom Temp.2 x 10-20 minStandard condition, may be insufficient for highly hindered residues.
Piperidine20% (v/v)DMF40°C2 x 5-10 minElevated temperature can enhance deprotection but may increase side reactions.
DBU/Piperidine2% DBU, 2% Piperidine (v/v)DMFRoom Temp.2 x 5-7 minDBU is a stronger, non-nucleophilic base that accelerates Fmoc removal.[1]
DBU/Piperazine2% DBU (v/v), 5% Piperazine (w/v)NMP or DMFRoom Temp.2 x 5 minAn effective alternative to piperidine-based reagents, can reduce diketopiperazine formation.[2]
4-Methylpiperidine20% (v/v)DMFRoom Temp.2 x 10-20 minSimilar efficiency to piperidine and can be a suitable alternative.[3]

Table 2: Kinetic Data for Fmoc Deprotection of Fmoc-Val-Resin

Deprotection SolutionHalf-life (t½) in seconds
5% Piperazine in DMF35
20% Piperidine in DMF7
5% Piperazine + 0.5% DBU in DMF12
5% Piperazine + 1% DBU in DMF7
5% Piperazine + 2% DBU in DMF4
Data adapted from a study on Fmoc-Val, demonstrating the rate enhancement with DBU addition.

Experimental Protocols

Protocol 1: Standard Piperidine Deprotection (Extended Time)

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature.

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Protocol 2: DBU/Piperidine Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Agitate the mixture for 5-7 minutes at room temperature.

  • Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.

Protocol 3: DBU/Piperazine Deprotection

  • Resin Swelling: Swell the peptide-resin in NMP or DMF for at least 30 minutes.

  • Deprotection: Drain the solvent and add a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF. Agitate the mixture for 5 minutes at room temperature.

  • Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperazine solution for another 5 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with NMP or DMF (at least 7 times) to ensure complete removal of the reagents.

Decision Tree for Deprotection Strategy

This decision tree can help in selecting an appropriate deprotection strategy based on the specific amino acid and synthesis observations.

Deprotection_Strategy_Decision_Tree start Start: Select Deprotection Strategy is_hindered Is the amino acid sterically hindered? (e.g., Val, Ile, Thr, Aib, Arg(Pbf)) start->is_hindered standard_protocol Use Standard Protocol: 20% Piperidine in DMF (2 x 10 min) is_hindered->standard_protocol No extended_protocol Use Extended Protocol: 20% Piperidine in DMF (2 x 20 min) is_hindered->extended_protocol Yes is_aggregation_prone Is the sequence known to aggregate? extended_protocol->is_aggregation_prone is_aggregation_prone:s->extended_protocol:n No, continue with extended time dbu_protocol Use Stronger Base Protocol: 2% DBU / 2% Piperidine in DMF (2 x 5-7 min) is_aggregation_prone->dbu_protocol Yes dbu_piperazine_protocol Consider DBU/Piperazine Protocol to minimize side reactions dbu_protocol->dbu_piperazine_protocol

Caption: A decision tree for selecting an appropriate Fmoc deprotection strategy.

References

Technical Support Center: Troubleshooting Aggregation with Fmoc-(R)-2-(pentenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies for handling peptide aggregation, specifically when incorporating the hydrophobic, non-canonical amino acid Fmoc-(R)-2-(pentenyl)Ala-OH during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation, and why is it a problem during synthesis?

A: Peptide aggregation is the self-association of growing peptide chains on the solid support, driven primarily by the formation of intermolecular hydrogen bonds to form stable secondary structures like β-sheets.[1] This process is a major challenge in SPPS, leading to several problems:

  • Poor Solvation: The aggregated peptide-resin complex is poorly solvated, causing the resin to shrink or clump.[1][2]

  • Incomplete Reactions: Reagents are physically blocked from accessing the reactive N-terminus of the peptide chain, leading to incomplete coupling and Fmoc deprotection steps.[3]

  • Lower Yield and Purity: Incomplete reactions result in deletion sequences and other impurities, significantly lowering the overall yield and making purification difficult.[1]

  • Insolubility: The final, cleaved peptide may be insoluble in standard purification solvents.[1]

Q2: Why are peptides containing this compound especially prone to aggregation?

A: The this compound residue possesses a bulky and highly hydrophobic pentenyl side chain. Hydrophobic sequences are particularly susceptible to aggregation because the non-polar side chains tend to associate to minimize contact with polar synthesis solvents, which drives the peptide backbones closer together and facilitates the hydrogen bonding that leads to β-sheet formation.[1][4] The presence of one or more of these residues can significantly increase the peptide's overall hydrophobicity, making it a "difficult sequence" to synthesize.[1][5]

Q3: How can I detect on-resin peptide aggregation during my synthesis?

A: Several qualitative and quantitative signs can indicate on-resin aggregation. It is crucial to monitor the synthesis for these indicators, especially after coupling this compound or other hydrophobic residues.

Table 1: Indicators of On-Resin Aggregation

Indicator CategoryObservationImplication
Physical Appearance Resin fails to swell properly, appears shrunken, or clumps together.[1][3]Poor solvation of the peptide-resin complex.
Reaction Kinetics Coupling and/or Fmoc deprotection reactions are slow or incomplete.[3]Reactive sites are sterically hindered by aggregates.
Colorimetric Tests The Kaiser or TNBS test gives a false negative (e.g., yellow beads) even when coupling is incomplete.[1]The N-terminus is inaccessible to the test reagents.
UV Monitoring In continuous flow systems, the Fmoc-deprotection UV profile appears flattened and broadened.[3]Indicates slow and heterogeneous deprotection kinetics.
Q4: I've detected aggregation. What are the primary strategies to resolve this issue?

A: Once aggregation is suspected, several strategies can be employed, ranging from simple modifications of synthesis conditions to more advanced chemical interventions.

  • Modify Synthesis Conditions: This is the most direct approach.

    • Change Solvent: Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to more powerful solvating solvents like N-Methylpyrrolidone (NMP).

    • Increase Temperature: Performing couplings at elevated temperatures (e.g., 50-75°C) can disrupt secondary structures. Microwave-assisted synthesis is particularly effective for this.[1][3]

    • Use Chaotropic Salts: Adding salts like LiCl or NaClO₄ to DMF washes before coupling can break up hydrogen bonds.[3]

  • Incorporate Backbone Modifications: These chemical modifications disrupt the hydrogen bonding patterns that lead to aggregation.

    • Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide C-terminal to a Ser or Thr residue can introduce a "kink" in the peptide backbone.

    • Backbone Protection: Using a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on a backbone nitrogen prevents hydrogen bonding at that position.[6] Incorporating an Fmoc-Aaa-(Dmb)Gly-OH dipeptide is a common strategy.[1][6]

  • Change the Solid Support:

    • Low-Loading Resin: High resin loading can exacerbate aggregation. Switching to a lower-loading version of the same resin can help.

    • PEG-based Resins: Resins like NovaSyn® TG or PEGA are more polar and can improve solvation of the growing peptide chain.

Q5: My crude peptide containing (R)-2-(pentenyl)Ala is insoluble after cleavage. What can I do?

A: The high hydrophobicity of the peptide can lead to poor solubility after cleavage from the resin.

  • Test Different Solvents: Attempt to dissolve the crude peptide in small amounts of organic solvents like DMSO, DMF, formic acid, or acetonitrile (ACN) before diluting it into the purification buffer (e.g., water with 0.1% TFA).[1][7]

  • Incorporate Solubilizing Tags: For future syntheses of the same or similar peptides, consider adding a temporary hydrophilic tag (e.g., a poly-arginine sequence) to the N- or C-terminus, which can be cleaved off after purification.[1]

Experimental Protocols & Methodologies

Protocol 1: Using Chaotropic Salts to Disrupt Aggregation

This protocol is applied after the Fmoc deprotection step and before the subsequent amino acid coupling.

  • Resin Preparation: Following the standard Fmoc deprotection (e.g., with 20% piperidine in DMF) and subsequent DMF washes, drain the reaction vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin.[3] Agitate for 1-2 minutes. Repeat this wash one more time.

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt, as residual LiCl can interfere with coupling reagents.[3]

  • Coupling: Proceed immediately with the standard coupling protocol for the next Fmoc-amino acid.

Protocol 2: Microwave-Assisted Coupling for Difficult Sequences

Microwave energy can efficiently break up aggregates and accelerate coupling reactions. Parameters may need optimization.

Table 2: Example Microwave Coupling Parameters

ParameterSettingNotes
Reagents Fmoc-AA (5 eq.), HATU (4.9 eq.), DIPEA (10 eq.)Standard coupling chemistry.
Temperature 75°CCan be increased up to 90°C for very difficult couplings.[3]
Hold Time 5-10 minutesMonitor reaction completion with a colorimetric test if possible.[3]
Power Variable (instrument dependent)The instrument will apply power as needed to maintain the set temperature.

Methodology:

  • Add the coupling reagents (activated Fmoc-amino acid in DMF/DIPEA) to the deprotected peptide-resin.

  • Apply microwave power to rapidly reach the target temperature (e.g., 75°C).

  • Hold at the target temperature for the specified duration (e.g., 5-10 minutes).[3]

  • After coupling, wash the resin thoroughly with DMF to remove excess reagents.

Caution: For heat-sensitive residues like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower temperature (e.g., 50°C) to minimize the risk of racemization.[3]

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and addressing on-resin peptide aggregation.

G cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies Problem Signs of Aggregation: - Poor Resin Swelling - Slow/Incomplete Reactions - False Negative Kaiser Test T1_Solvents Switch to NMP or add Chaotropic Salts (e.g., 0.8M LiCl) Problem->T1_Solvents Immediate Action T1_Temp Increase Coupling Temp (Microwave: 75-90°C) Problem->T1_Temp Immediate Action T2_Chem Incorporate Structure- Breaking Dipeptides (Pseudoproline, Dmb-Gly) T1_Solvents->T2_Chem If problem persists T1_Temp->T2_Chem If problem persists T3_Resin Resynthesize on: - Low-Loading Resin - PEG-based Resin T2_Chem->T3_Resin For highly problematic sequences

Caption: A decision-making workflow for troubleshooting peptide aggregation.

Mechanism of Aggregation-Induced Reaction Failure

This diagram illustrates how the formation of intermolecular β-sheets physically hinders reagent access to the peptide's N-terminus.

Caption: How peptide aggregation blocks reagent access to reactive sites.

References

Technical Support Center: Purification of Crude Peptides Containing Fmoc-(R)-2-(pentenyl)Ala-OH by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude peptides containing the unnatural amino acid Fmoc-(R)-2-(pentenyl)Ala-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound?

A1: Peptides incorporating this compound often present unique purification challenges due to the hydrophobic nature of the pentenyl group and the bulky Fmoc protecting group. Key challenges include:

  • Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous buffers used for RP-HPLC.

  • Peak Tailing and Broadening: Increased hydrophobicity can lead to stronger interactions with the stationary phase, resulting in poor peak shape.[1]

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or by-products from solid-phase peptide synthesis (SPPS), may have similar retention times to the target peptide, making separation difficult.[2]

  • Aggregation: The hydrophobic nature of the peptide can promote aggregation, leading to broad peaks and low recovery.

Q2: How does the Fmoc protecting group affect RP-HPLC purification?

A2: The fluorenylmethyloxycarbonyl (Fmoc) group is highly hydrophobic and significantly increases the retention time of the peptide on a reversed-phase column. This can be advantageous for separating the desired Fmoc-containing peptide from non-Fmoc-protected impurities. However, its presence also contributes to the overall hydrophobicity, potentially exacerbating solubility and peak shape issues.

Q3: What type of RP-HPLC column is recommended for this purification?

A3: A C18 column is the most common choice for peptide purification due to its strong hydrophobic interactions, which are effective for separating peptides of varying hydrophobicities.[2][3] For highly hydrophobic peptides, a C8 or even a C4 column might be considered to reduce retention time and improve peak shape.[1] Wide-pore columns (e.g., 300 Å) are generally preferred for peptides to ensure proper interaction with the stationary phase.[4]

Q4: What mobile phases are typically used for this type of purification?

A4: The standard mobile phase system for peptide purification by RP-HPLC consists of:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[5]

TFA acts as an ion-pairing agent, improving peak shape and resolution.[5] For peptides that are difficult to separate, alternative ion-pairing agents or organic modifiers can be explored.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or No Peptide Elution 1. Peptide is too hydrophobic and strongly bound to the column. 2. Inadequate organic solvent concentration in the gradient.1. Increase the final percentage of Solvent B (Acetonitrile) in your gradient. 2. Consider using a stronger organic solvent like isopropanol in Solvent B. 3. A less hydrophobic column (C8 or C4) may be beneficial.[1]
Broad or Tailing Peaks 1. Peptide aggregation. 2. Secondary interactions with the silica matrix. 3. Sub-optimal flow rate or gradient.1. Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase.[1][6] 2. Ensure sufficient ion-pairing agent (e.g., 0.1% TFA) is present in both mobile phases.[5] 3. Decrease the flow rate. 4. Run a shallower gradient.
Low Recovery of Purified Peptide 1. Irreversible adsorption to the column. 2. Peptide precipitation on the column. 3. Peptide instability in the mobile phase.1. Passivate the HPLC system to minimize non-specific binding. 2. Increase the column temperature to improve solubility. 3. Ensure the crude peptide is fully dissolved before injection. Using DMSO as an initial solvent can be helpful.[6]
Split Peaks 1. Column degradation or contamination. 2. Presence of isomers or conformers. 3. Sample overload.1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH or temperature to see if the peak shape improves. 3. Reduce the amount of sample injected onto the column.
Co-elution with Impurities 1. Similar hydrophobicity of the target peptide and impurities. 2. Inadequate gradient resolution.1. Optimize the gradient by making it shallower around the elution time of the target peptide. 2. Try a different stationary phase (e.g., C8 or Phenyl) to alter selectivity.[1] 3. Consider a different organic modifier in the mobile phase.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Crude Peptide Containing this compound

This protocol provides a starting point for method development. Optimization will likely be required based on the specific properties of your peptide.

1. Sample Preparation:

  • Weigh out the crude peptide.

  • Attempt to dissolve the peptide in Solvent A (0.1% TFA in water) at a concentration of 1-5 mg/mL.

  • If the peptide does not fully dissolve, add the minimum amount of Dimethyl Sulfoxide (DMSO) required to achieve complete dissolution, then dilute with Solvent A.[6]

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[3]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID). Adjust proportionally for preparative columns.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Column Temperature: 30 °C (can be increased to improve peak shape for hydrophobic peptides).

3. Gradient Elution Program:

  • Scouting Gradient:

    • Run a broad linear gradient to determine the approximate elution time of the peptide (e.g., 5% to 95% B over 30 minutes).

  • Optimized Gradient (Example):

    • Based on the scouting run, create a shallower gradient around the elution point. For a peptide eluting at 40% B in the scouting run, an optimized gradient might be:

    • 0-5 min: 20% B (isocratic)

    • 5-25 min: 20% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B (wash step)

    • 30-35 min: 95% B (isocratic wash)

    • 35-40 min: 95% to 20% B (return to initial conditions)

    • 40-45 min: 20% B (equilibration)

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Quantitative Data Summary for Method Development
Parameter Initial (Scouting) Conditions Optimized Conditions (Example) Rationale for Optimization
Gradient Slope ~3% B per minute~1.5% B per minuteA shallower gradient improves the resolution between closely eluting peaks.[5]
Flow Rate 1.0 mL/min (analytical)0.8 - 1.0 mL/minLower flow rates can sometimes improve peak shape but will increase run time.
Column Temperature Ambient or 30 °C30 - 60 °CIncreasing temperature can reduce peak tailing and improve the solubility of hydrophobic peptides.
Sample Solvent Mobile Phase AMobile Phase A with minimal DMSOUsing a strong organic solvent like DMSO helps to dissolve hydrophobic peptides, preventing on-column precipitation.[6]

Visualizations

experimental_workflow Experimental Workflow for Peptide Purification cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification crude Crude Peptide dissolve Dissolve in Solvent A (add minimal DMSO if needed) crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (Water/ACN with 0.1% TFA) inject->gradient detect UV Detection (220 nm & 280 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified Peptide

Caption: Workflow for the purification of crude peptides by RP-HPLC.

troubleshooting_logic Troubleshooting Logic for Poor Peak Shape start Problem: Poor Peak Shape (Broadening/Tailing) cause1 Is the peptide soluble in the initial mobile phase? start->cause1 cause2 Is the gradient optimal? cause1->cause2 Yes sol1 Action: Dissolve in minimal DMSO before diluting. cause1->sol1 No cause3 Is the column temperature appropriate? cause2->cause3 Yes sol2 Action: Decrease gradient slope (make it shallower). cause2->sol2 No cause4 Is there sufficient ion-pairing? cause3->cause4 Yes sol3 Action: Increase column temperature (e.g., to 40-50°C). cause3->sol3 No sol4 Action: Ensure 0.1% TFA in both mobile phases. cause4->sol4 No end Re-analyze cause4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting decision tree for addressing poor peak shape.

References

managing solubility issues of Fmoc-(R)-2-(pentenyl)Ala-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-(R)-2-(pentenyl)Ala-OH during peptide synthesis.

Troubleshooting Guide

Issue: this compound fails to dissolve completely in standard solvents (e.g., DMF, NMP).

Possible Cause: The hydrophobicity of the pentenyl side chain and the Fmoc protecting group contribute to poor solubility in standard polar aprotic solvents used in solid-phase peptide synthesis (SPPS).

Solutions:

  • Solvent System Modification:

    • Co-solvents: Add a small amount of a less polar or a stronger solubilizing co-solvent. Dimethyl sulfoxide (DMSO) is a powerful solvent that can be used, but caution is advised as it can oxidize susceptible residues like Met or Cys.[1] A mixture of DMF and dichloromethane (DCM) can also be effective.

    • Alternative "Green" Solvents: Consider using solvents like N-butylpyrrolidinone (NBP) or PolarClean™, which have shown excellent dissolving power for a wide range of Fmoc-amino acids.[2][3]

  • Sonication & Gentle Heating:

    • Apply gentle sonication to the solution to aid dissolution.[1]

    • Carefully warm the solvent to a slightly elevated temperature (e.g., 30-40°C) to increase solubility. Avoid excessive heat to prevent degradation.

  • Use of Chaotropic Agents: In cases of on-resin aggregation where the growing peptide chain becomes insoluble, the addition of chaotropic salts like LiCl or KSCN to the solvent can disrupt secondary structures and improve solubility.

Issue: Slow or incomplete coupling of this compound to the peptide-resin.

Possible Cause: Poor solubility can lead to a low effective concentration of the activated amino acid available for coupling. Additionally, the steric hindrance from the α-methyl and pentenyl groups can slow down the reaction.

Solutions:

  • Optimize Coupling Reagents:

    • Use highly efficient uronium/aminium salt coupling reagents such as HATU, HCTU, or COMU.[4][5][6] These reagents rapidly form highly reactive activated esters, which can facilitate coupling of sterically hindered amino acids.[4]

    • COMU is noted for its high solubility in a broad range of solvents and its effectiveness.[5]

  • Extended and Double Coupling:

    • Increase the coupling reaction time from the standard 1-2 hours to 3-4 hours or even overnight.[4]

    • Perform a "double coupling" by draining the reaction vessel after the initial coupling time and adding a fresh solution of activated this compound.

  • Elevated Temperature: Perform the coupling reaction at a slightly elevated temperature (e.g., 40-50°C) to increase reaction kinetics.[3][7] This can be particularly effective when using viscous solvents like NBP.[3]

Issue: Aggregation of the peptide chain after coupling with this compound.

Possible Cause: The introduction of the hydrophobic pentenyl group can increase the propensity of the growing peptide chain to aggregate, leading to poor solvation and accessibility for subsequent deprotection and coupling steps.

Solutions:

  • Disrupt Secondary Structures:

    • Incorporate structure-disrupting elements, such as pseudoproline dipeptides or Dmb-protected amino acids, in the peptide sequence near the problematic residue if the sequence allows.[7]

  • "Magic Mixture": The use of a "Magic Mixture" (e.g., a solution containing nonionic detergents or ethylene carbonate) can help to solvate aggregating peptide chains.[7]

  • Microwave-Assisted Synthesis: Microwave energy can be used to disrupt aggregation and accelerate both coupling and deprotection steps.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: While standard solvents like DMF and NMP are commonly used, for hydrophobic amino acids like this compound, solubility can be challenging. A good starting point is a mixture of DMF with a small amount of DMSO (e.g., up to 10%).[1] Alternatively, specialized solvents like NBP have shown great promise for dissolving problematic Fmoc-amino acids.[3] It is always recommended to test solubility with a small amount of the material first.

Q2: Can I pre-dissolve a large amount of this compound to make a stock solution?

A2: It is generally not recommended to store solutions of activated amino acids for long periods. For this compound, it is best to prepare the solution immediately before the coupling step. If a stock solution of the amino acid in a solvent like DMF is prepared, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C) and used as quickly as possible.[8]

Q3: Which coupling reagent should I use for this sterically hindered amino acid?

A3: For sterically hindered amino acids, powerful coupling reagents are recommended. HATU, HCTU, and COMU are excellent choices due to their high reactivity and ability to overcome steric hindrance.[4][5][6] COMU, in particular, has the added benefit of being more soluble in a wider range of solvents.[5]

Q4: My peptide synthesis is failing at the deprotection step after adding this compound. What could be the cause?

A4: This is a classic sign of on-resin aggregation. The hydrophobic nature of your peptide, enhanced by the pentenyl group, is likely causing the peptide chains to fold and associate, preventing the piperidine solution from accessing the Fmoc group. To address this, you can try switching to a stronger deprotection cocktail (e.g., with DBU), sonicating the reaction vessel during deprotection, or performing the deprotection at a higher temperature.[7]

Quantitative Data Summary

The following table summarizes the solubility of various Fmoc-protected amino acids in the green solvent PolarClean, which can serve as a reference for estimating the solubility of the structurally similar this compound.

CompoundSolubility in PolarClean (M)
Most Fmoc-protected amino acids> 0.4
Many Fmoc-protected amino acids> 0.9
OxymaPure> 0.9
HOBt> 0.9
HOAt> 0.54

Data sourced from a study on the solubility of reagents in PolarClean.[2]

Experimental Protocols

Protocol 1: Enhanced Solubility Coupling of this compound
  • Resin Swelling: Swell the peptide-resin in the chosen synthesis solvent (e.g., DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine on the resin (e.g., 20% piperidine in DMF).

  • Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling additive like OxymaPure (3-5 equivalents) in a minimal amount of DMF or NBP. If solubility is poor, add DMSO dropwise until the solid dissolves. Gentle sonication can be applied.

  • Activation: Add the coupling reagent (e.g., DIC or COMU, 3-5 equivalents) to the amino acid solution and allow for pre-activation for 2-10 minutes.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.[4] For difficult couplings, the temperature can be raised to 40-50°C.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).[4]

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Visualizations

TroubleshootingWorkflow start Issue: Poor solubility or incomplete coupling of This compound check_solubility Is the amino acid fully dissolved in the coupling cocktail? start->check_solubility modify_solvent Modify Solvent System: - Add co-solvent (DMSO) - Use NBP or PolarClean - Sonicate/Gentle Heat check_solubility->modify_solvent No check_coupling Is the coupling reaction incomplete (e.g., positive Kaiser test)? check_solubility->check_coupling Yes modify_solvent->check_solubility optimize_coupling Optimize Coupling Conditions: - Use HATU, HCTU, or COMU - Extend coupling time - Perform double coupling check_coupling->optimize_coupling Yes check_aggregation Is the subsequent Fmoc deprotection slow or incomplete? check_coupling->check_aggregation No optimize_coupling->check_coupling address_aggregation Address Peptide Aggregation: - Use microwave synthesis - Add chaotropic salts - Incorporate pseudo-prolines check_aggregation->address_aggregation Yes success Problem Resolved check_aggregation->success No address_aggregation->success

Caption: Troubleshooting workflow for managing this compound issues.

References

impact of solvent choice (DMF vs. NMP) on Fmoc-(R)-2-(pentenyl)Ala-OH coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the coupling of Fmoc-(R)-2-(pentenyl)Ala-OH, a sterically hindered, non-natural amino acid. The choice of solvent, either N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), can significantly impact the efficiency of this step.

Frequently Asked Questions (FAQs)

Q1: I am observing low coupling efficiency for this compound. What are the potential causes?

Low coupling efficiency for this amino acid can stem from several factors, primarily related to its structure and the synthesis conditions:

  • Steric Hindrance: The α,α-disubstituted nature of this compound presents significant steric bulk. This can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.

  • Secondary Structure Formation and Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) or aggregate, making the N-terminal amine less accessible for coupling. The hydrophobicity of the pentenyl side chain can contribute to this issue.

  • Suboptimal Activation or Coupling Time: Standard coupling protocols may not be sufficient for such a sterically hindered amino acid. The activation of the carboxylic acid might be incomplete, or the coupling reaction may require a longer duration to proceed to completion.

  • Solvent Choice: The solvent plays a critical role in solvating the resin and the growing peptide chain. Inefficient solvation can lead to poor reaction kinetics and increased aggregation.[1][2]

Q2: Which solvent is better for coupling this compound: DMF or NMP?

Both DMF and NMP are commonly used solvents in solid-phase peptide synthesis (SPPS), and the optimal choice can depend on the specific sequence and conditions.[1]

  • NMP (N-Methyl-2-pyrrolidone) is often the solvent of choice for difficult or hydrophobic sequences.[1][3] Its ability to disrupt secondary structures and solvate the growing peptide chain can be advantageous for sterically hindered amino acids like this compound, potentially leading to higher coupling yields.[2]

  • DMF (N,N-Dimethylformamide) is a more polar and widely used solvent that effectively dissolves most coupling reagents.[1] However, for hydrophobic peptides, NMP might be superior in preventing aggregation.[1] DMF can also decompose over time to release dimethylamine, which can cause premature Fmoc deprotection.[2]

Q3: Can I use a mixture of solvents?

Yes, solvent mixtures can be employed to leverage the advantages of different solvents. For particularly difficult sequences, a "magic mixture" of DCM:DMF:NMP (1:1:1) has been used successfully to improve solvation and coupling efficiency.[4]

Troubleshooting Guide

Issue: Low Coupling Yield with this compound

Symptoms:

  • Positive Kaiser test (blue beads) after coupling, indicating free primary amines.

  • Presence of deletion sequences (M-18) in the final mass spectrum.

  • Low intensity of the desired product peak in HPLC analysis of the crude peptide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Solvation/Aggregation 1. Switch to NMP: If using DMF, switch to NMP to improve solvation and reduce peptide aggregation.[1][3] 2. Use Solvent Mixtures: Consider using a mixture of DMSO in NMP or the "magic mixture" (DCM:DMF:NMP at 1:1:1).[4]
Steric Hindrance 1. Double Couple: Perform a second coupling step with a fresh solution of activated this compound. 2. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight. 3. Increase Temperature: If using a suitable peptide synthesizer, increase the coupling temperature (e.g., to 50°C).
Suboptimal Reagent Activation 1. Use a Stronger Coupling Reagent: Employ a more potent coupling reagent like HATU, HCTU, or PyAOP, which are known to be effective for hindered couplings. 2. Pre-activate the Amino Acid: Allow the this compound to pre-activate with the coupling reagent and a base (like DIPEA) for several minutes before adding to the resin.
Poor Resin Swelling 1. Ensure Adequate Swelling: Before the first coupling, ensure the resin is fully swollen in the chosen synthesis solvent for at least 30-60 minutes. NMP generally provides good swelling for polystyrene-based resins.[2][3]

Data Presentation

Table 1: Comparison of DMF and NMP for SPPS of Sterically Hindered Amino Acids

PropertyN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Polarity More polarLess polar
Solvating Power Excellent for coupling reagents.[1]Excellent for solvating resin and growing peptide chains, especially hydrophobic ones.[1][2]
Effect on Aggregation Can be less effective at preventing aggregation in hydrophobic sequences.Generally superior at disrupting secondary structures and reducing aggregation.[1][3]
Stability Can decompose to form dimethylamine, which may cause premature Fmoc deprotection.[2]More stable than DMF, but may cause slightly more decomposition of Fmoc-amino acids over extended periods in solution.[2]
Viscosity LowerHigher
Cost Generally less expensive.[2]More expensive.[3]
Recommendation for this compound A viable option, but may require more optimization.Recommended starting solvent due to the amino acid's steric hindrance and hydrophobicity.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for this compound

This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in NMP)

  • Kaiser test kit

Procedure:

  • Resin Preparation and Fmoc Deprotection:

    • Swell the peptide-resin in NMP for 30-60 minutes.

    • Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with NMP (5-7 times) and DCM (3 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (0.4 mmol) and HATU (0.39 mmol) in NMP (approx. 2 mL).

    • Add DIPEA (0.8 mmol) to the solution and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed and deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of resin beads and perform a Kaiser test.

    • A negative Kaiser test (yellow/colorless beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), proceed to the double coupling protocol.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with NMP (5 times) and DCM (3 times).

Protocol 2: Double Coupling for a Hindered Amino Acid
  • First Coupling:

    • Perform the initial coupling of this compound as described in Protocol 1.

  • Washing:

    • After the first coupling, drain the reaction vessel and wash the resin thoroughly with NMP (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound using the same protocol as the first coupling.

    • Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring:

    • After the second coupling, wash the resin thoroughly with NMP.

    • Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Coupling Efficiency (Positive Kaiser Test) check_solvent Is the synthesis solvent NMP? start->check_solvent switch_to_nmp Switch from DMF to NMP check_solvent->switch_to_nmp No check_time_temp Increase Coupling Time (2-4h) and/or Temperature? check_solvent->check_time_temp Yes kaiser_test Perform Kaiser Test switch_to_nmp->kaiser_test increase_time_temp Extend time to 2-4h Consider increasing temperature check_time_temp->increase_time_temp Yes double_couple Perform a Double Coupling (Protocol 2) check_time_temp->double_couple No kaiser_test2 Perform Kaiser Test increase_time_temp->kaiser_test2 kaiser_test3 Perform Kaiser Test double_couple->kaiser_test3 check_reagent Using a potent coupling reagent (e.g., HATU)? switch_reagent Switch to HATU, HCTU, or PyAOP check_reagent->switch_reagent No failure Persistent Issue: Consider sequence modification or alternative strategies check_reagent->failure Yes kaiser_test4 Perform Kaiser Test switch_reagent->kaiser_test4 kaiser_test->check_time_temp Positive success Success: Coupling Complete (Negative Kaiser Test) kaiser_test->success Negative kaiser_test2->double_couple Positive kaiser_test2->success Negative kaiser_test3->check_reagent Positive kaiser_test3->success Negative kaiser_test4->success Negative kaiser_test4->failure Positive

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

References

strategies to improve yield in hydrocarbon-stapled peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrocarbon-stapled peptide synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments and to improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in hydrocarbon-stapled peptide synthesis?

Low yields in stapled peptide synthesis can arise from several factors throughout the solid-phase peptide synthesis (SPPS) and ring-closing metathesis (RCM) steps. The most frequent culprits include:

  • Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the addition of the next amino acid, leading to truncated sequences.[1]

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences. This is particularly challenging with sterically hindered amino acids, such as the unnatural olefin-bearing residues used for stapling, and within "difficult" sequences prone to aggregation.[1][2][3][4]

  • On-Resin Aggregation: The growing peptide chains can fold into secondary structures like β-sheets on the resin, hindering reagent access to the reactive N-terminus and leading to incomplete reactions.[1][3]

  • Suboptimal Ring-Closing Metathesis (RCM): Inefficient catalysis during the stapling reaction can result in a mixture of linear and stapled peptides. This can be due to catalyst deactivation, poor solvent conditions, or insufficient reaction time.[5]

  • Side Reactions: Unwanted chemical modifications can occur during synthesis, such as aspartimide formation, which can lead to byproducts and lower the yield of the desired peptide.[3]

Q2: How can I improve the coupling efficiency of the unnatural, olefin-bearing amino acids?

The α,α-disubstituted nature of the olefin-bearing amino acids makes their coupling more challenging than standard amino acids. To improve efficiency:

  • Extended Coupling Times: Increase the reaction time for the coupling step to ensure complete incorporation.[2][3][4]

  • Double or Triple Coupling: Perform the coupling reaction two or three times with fresh reagents to drive the reaction to completion.[3][4]

  • Use of Potent Coupling Reagents: Employ highly efficient coupling reagents like HATU or PyClock, especially for the amino acids following the incorporation of the unnatural residue.[6]

  • Microwave-Assisted Synthesis: Utilizing a microwave-assisted peptide synthesizer can enhance coupling efficiency, particularly for difficult couplings.[5]

Q3: What are "difficult sequences" and how do they impact stapled peptide synthesis?

A "difficult sequence" is a peptide chain prone to forming stable secondary structures (e.g., β-sheets) on the resin, which leads to aggregation.[1] This aggregation blocks reagents from reaching the growing peptide chain, resulting in low yields.[1] Sequences rich in hydrophobic or β-branched amino acids (Val, Ile, Leu, Phe) are often problematic.[1][3]

Strategies to overcome this include:

  • Lowering Resin Substitution: Reducing the loading capacity of the resin can increase the distance between peptide chains, minimizing aggregation.[3]

  • Incorporating Pseudoproline Dipeptides: Inserting pseudoproline dipeptides at specific positions can disrupt the formation of β-sheets.[3]

  • Chaotropic Agents: The addition of chaotropic agents can help to disrupt secondary structures.

Q4: How do I choose the optimal position for the hydrocarbon staple?

The placement of the staple is critical for stabilizing the desired α-helical conformation and for biological activity. A common strategy is "staple scanning," where a library of peptides with the staple at different positions is synthesized and evaluated.[3][4][7] Staples are typically introduced at i, i+4 or i, i+7 positions to span one or two turns of the α-helix, respectively.[3][8]

Q5: What are the best practices for the ring-closing metathesis (RCM) step?

  • Catalyst Choice: The first-generation Grubbs catalyst is commonly used for RCM in stapled peptide synthesis.[5] Z-selective catalysts can also be employed to control the olefin geometry of the staple.[9][10]

  • Solvent: Dichloroethane (DCE) is a common solvent for the RCM reaction on-resin.[2]

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can improve the conversion of the linear peptide to the stapled product.[5]

  • Catalyst Loading and Addition: Typically, 20 mol percent of the Grubbs catalyst is used.[5] For difficult cyclizations, multiple additions of fresh catalyst can improve the yield.[2]

  • Reaction Time: Reaction times can vary, but extending the time can lead to higher conversion rates.[5]

Q6: What are the recommended methods for purification and characterization of stapled peptides?

  • Purification: High-performance liquid chromatography (HPLC) is the standard method for purifying stapled peptides to homogeneity.[3][4][6]

  • Characterization and Quantitation:

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the purified peptide.[1]

    • Amino Acid Analysis (AAA): Considered the most accurate method for quantifying the amount of peptide.[2][3][4]

    • Circular Dichroism (CD) Spectroscopy: Used to assess the α-helical content of the stapled peptide in solution.[3][11]

    • Hydrogen Exchange-Mass Spectrometry (HX-MS): A sensitive method to probe the conformational dynamics and stability of stapled peptides.[11]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Linear Peptide Prior to Stapling
Symptom Possible Cause(s) Suggested Solution(s)
Mass spectrometry shows significant truncated sequences. Incomplete Fmoc-deprotection.[1]Extend deprotection times (e.g., 4 x 10 min for stapling amino acids).[2] Use fresh, high-quality deprotection reagents.[1] Monitor deprotection using a colorimetric test like the Kaiser test.
Mass spectrometry shows deletion sequences. Poor coupling efficiency of natural or unnatural amino acids.[1][2][3]Extend coupling times and/or perform double/triple couplings with fresh reagent, especially for β-branched and the unnatural amino acids.[3][4] Use a more potent coupling reagent.[6]
Low overall yield with a complex crude HPLC profile. On-resin peptide aggregation.[1][3]Use a resin with lower substitution.[3] Incorporate pseudoproline dipeptides to disrupt secondary structure formation.[3] Synthesize at an elevated temperature.
Presence of a side product with mass +56 Da. Aspartimide formation (especially at Asp-Gly sequences).[3]Use a pre-formed, side-chain protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[3]
Issue 2: Inefficient Ring-Closing Metathesis (RCM)
Symptom Possible Cause(s) Suggested Solution(s)
Significant amount of linear peptide remaining after RCM. Catalyst deactivation.Use fresh Grubbs catalyst. Avoid sulfur-containing amino acids in the sequence or use appropriate protecting groups (e.g., Fmoc-Cys(Trt)-OH).[12] If using an automated synthesizer, be aware of potential DMF poisoning of the catalyst and consider manual addition or increasing catalyst load.[13]
Low conversion to stapled product. Insufficient reaction time or catalyst.Extend the reaction time.[5] Perform multiple additions of freshly prepared catalyst solution.[2]
Poor solvent conditions.Ensure the resin is thoroughly washed with an appropriate solvent like DCM before adding the catalyst in DCE.[13]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of the Linear Peptide

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation: Swell Rink Amide resin in Dichloromethane (DCM) and then in Dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes for standard amino acids; 4 x 10 minutes for α,α-disubstituted olefin-bearing amino acids).[2]

  • Washing: Wash the resin thoroughly with DMF after deprotection.

  • Amino Acid Coupling:

    • Activate 5 equivalents of the Fmoc-protected amino acid with 5 equivalents of a coupling agent (e.g., HATU) and 10 equivalents of a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for the optimized coupling time. For difficult couplings, repeat this step.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Washing: Wash the resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
  • Resin Swelling: Swell the dried peptide-resin in 1,2-dichloroethane (DCE).

  • Catalyst Addition:

    • For a 50 µmol scale reaction, dissolve ~8 mg of Grubbs first-generation catalyst in 2 mL of DCE.[2]

    • Add the catalyst solution to the resin.

  • Reaction: Stir the reaction mixture for 1.5–3 hours. The solution color will typically change from purple to brown.[2]

  • Repeat Catalyst Addition (Optional): For improved yield, filter the resin, wash with DCE, and repeat the reaction with a fresh solution of the catalyst.[2]

  • Washing: After the final reaction cycle, wash the resin thoroughly with DCE and then DCM.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[12]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.[12]

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.[12]

  • Peptide Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and air-dry the pellet.[12]

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) cluster_cleavage Cleavage & Purification start Start with Resin deprotection Fmoc Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash2 Wash coupling->wash2 wash1->coupling wash2->deprotection Next Amino Acid end_spps Linear Peptide on Resin wash2->end_spps Final Amino Acid rcm Add Grubbs Catalyst in DCE end_spps->rcm wash3 Wash rcm->wash3 end_rcm Stapled Peptide on Resin wash3->end_rcm cleavage Cleavage from Resin end_rcm->cleavage purification HPLC Purification cleavage->purification characterization Characterization (MS, CD) purification->characterization end_cleavage Pure Stapled Peptide characterization->end_cleavage

Caption: General workflow for hydrocarbon-stapled peptide synthesis.

G cluster_spps_issues SPPS Issues cluster_rcm_issues RCM Issues start Low Yield of Stapled Peptide check_linear Analyze Crude Linear Peptide (pre-RCM) by MS start->check_linear truncation Truncated Sequences Observed? check_linear->truncation deletion Deletion Sequences Observed? check_linear->deletion aggregation Difficult Sequence? (Hydrophobic/β-branched) check_linear->aggregation linear_present Linear Peptide in Final Product? check_linear->linear_present Linear peptide is full length sol_deprotection Optimize Deprotection: - Extend time - Fresh reagents truncation->sol_deprotection Yes sol_coupling Optimize Coupling: - Extend time - Double couple - Potent reagents deletion->sol_coupling Yes sol_aggregation Address Aggregation: - Lower resin load - Pseudoproline dipeptides aggregation->sol_aggregation Yes sol_rcm Optimize RCM: - Fresh catalyst - Multiple additions - Inert atmosphere linear_present->sol_rcm Yes

Caption: Troubleshooting decision tree for low yield in stapled peptide synthesis.

References

Validation & Comparative

Characterization of Peptides Containing Fmoc-(R)-2-(pentenyl)Ala-OH by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptides is a rapidly advancing strategy in drug discovery, enabling the development of therapeutics with enhanced stability, cell permeability, and target affinity. Among these, Fmoc-(R)-2-(pentenyl)Ala-OH is a key building block for "stapled peptides," where the pentenyl side chains are used to form a hydrocarbon bridge, locking the peptide into a specific conformation. Understanding the mass spectrometric behavior of peptides containing this modification is crucial for their synthesis, quality control, and subsequent structural and functional analysis.

This guide provides a comparative overview of the mass spectrometric characterization of peptides containing (R)-2-(pentenyl)Ala-OH, contrasting their expected fragmentation patterns with those of standard peptides. It includes detailed experimental protocols and visual workflows to support researchers in this field.

Mass Spectrometric Fragmentation of Peptides: A Refresher

Tandem mass spectrometry (MS/MS) is the primary tool for peptide sequencing and characterization. In a typical collision-induced dissociation (CID) experiment, a peptide precursor ion is selected and fragmented by collision with an inert gas. This process primarily cleaves the peptide backbone at the amide bonds, generating a series of predictable fragment ions. The most common are:

  • b-ions: N-terminal fragments where the charge is retained on the N-terminus.

  • y-ions: C-terminal fragments where the charge is retained on the C-terminus.

The masses of these ions allow for the deduction of the peptide's amino acid sequence. Additionally, amino acid side chains can undergo fragmentation, leading to characteristic neutral losses from the precursor or fragment ions.

Expected Fragmentation of (R)-2-(pentenyl)Ala-OH Containing Peptides

While no direct literature detailing the specific MS/MS fragmentation of a linear peptide containing (R)-2-(pentenyl)Ala-OH was identified, we can predict its behavior based on the fragmentation of other amino acids. The (R)-2-(pentenyl)Ala-OH residue has a molecular weight of approximately 155.13 Da.

Comparison with Standard Amino Acids

The key differentiating feature of (R)-2-(pentenyl)Ala-OH is its C5 alkenyl side chain. In a CID experiment, this side chain is susceptible to fragmentation, leading to characteristic neutral losses that would be absent in peptides composed solely of standard amino acids.

Amino Acid TypeTypical Fragmentation Behavior in CIDExpected Behavior of (R)-2-(pentenyl)Ala-OH
Standard Aliphatic (e.g., Leucine) Primarily backbone fragmentation leading to b and y-ions. Side chain losses are not prominent.In addition to backbone b and y-ions, a prominent neutral loss corresponding to the pentenyl side chain (or fragments thereof) is expected.
Standard Hydroxyl-containing (e.g., Serine, Threonine) Backbone fragmentation along with neutral loss of water (18 Da).No significant water loss is expected from the (R)-2-(pentenyl)Ala-OH residue itself.
Standard Acidic (e.g., Aspartic Acid) Can influence fragmentation pathways and show neutral losses of H2O and CO.The hydrocarbon side chain is not expected to significantly influence charge-directed backbone fragmentation in the same way as acidic residues.
Predicted Neutral Losses for (R)-2-(pentenyl)Ala-OH

The unsaturated pentenyl side chain (-CH2-CH2-CH2-CH=CH2) provides a site for charge-remote fragmentation. The most probable neutral loss would be the entire side chain or stable fragments resulting from cleavage at different points along the chain.

Predicted Neutral LossMass (Da)Corresponding FragmentPlausibility
C5H868.06Loss of the entire pentenyl groupHigh
C4H654.05Loss after cleavage at the beta-gamma bondModerate
C3H440.03Loss after cleavage at the gamma-delta bondModerate

The presence of a prominent peak corresponding to [M-68] in the MS/MS spectrum of a peptide containing (R)-2-(pentenyl)Ala-OH would be a strong indicator of this residue.

Experimental Protocols

The following protocols are synthesized from methodologies reported for the synthesis and analysis of stapled peptides, which are directly applicable to peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, for C-terminally amidated peptides.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.

  • Amino Acid Coupling:

    • Couple standard Fmoc-protected amino acids using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA in DMF.

    • For the incorporation of this compound, use a similar coupling protocol. Due to its non-standard nature, extended coupling times or double coupling may be necessary to ensure high efficiency.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Mass Spectrometric Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid, to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an HPLC system.

  • LC-MS Analysis (for verification of mass):

    • Inject the peptide onto a C18 column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Acquire full scan mass spectra to determine the mass of the intact peptide.

  • LC-MS/MS Analysis (for sequencing and characterization):

    • Perform a data-dependent acquisition (DDA) experiment.

    • In the MS1 scan, identify the precursor ion of the peptide of interest.

    • Select the precursor ion for fragmentation using CID with a normalized collision energy in the range of 25-35 eV.

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series to confirm the peptide sequence.

    • Specifically look for peaks corresponding to the predicted neutral losses from the (R)-2-(pentenyl)Ala-OH side chain (e.g., -68 Da).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of peptides containing (R)-2-(pentenyl)Ala-OH.

Peptide_Synthesis_Workflow Resin Start: Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Standard Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Unnatural Couple Fmoc-(R)-2- (pentenyl)Ala-OH Deprotection2->Coupling_Unnatural Wash2 Wash Coupling_Unnatural->Wash2 Repeat Repeat Cycles Wash2->Repeat Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for peptides with (R)-2-(pentenyl)Ala-OH.

Mass_Spectrometry_Workflow Sample Purified Peptide LC HPLC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Analysis Data Analysis (Sequence & Neutral Loss) MS2->Analysis

A Comparative Guide to the NMR Analysis of Peptides Synthesized with Fmoc-(R)-2-(pentenyl)Ala-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for peptides synthesized with the unnatural amino acid Fmoc-(R)-2-(pentenyl)Ala-OH and its alternatives. The inclusion of such modified amino acids is a key strategy in modern peptide drug discovery, particularly for the synthesis of "stapled" peptides with enhanced structural stability and biological activity. This document offers a detailed look at the experimental data and protocols to assist researchers in this field.

Introduction to Stapled Peptide Analysis

Stapled peptides are synthetic peptides in which the secondary structure, typically an α-helix, is constrained by a covalent linkage between two amino acid side chains. This "staple" enhances the peptide's proteolytic resistance and cell permeability. This compound is an α,α-disubstituted amino acid containing a pentenyl side chain, making it a valuable building block for creating these hydrocarbon staples via ring-closing metathesis (RCM).

NMR spectroscopy is an indispensable tool for characterizing the three-dimensional structure and dynamics of these modified peptides in solution. Key NMR parameters, including ¹H and ¹³C chemical shifts, Nuclear Overhauser Effect (NOE) connectivities, and temperature coefficients of amide protons, provide critical insights into the conformational stability and helical content of stapled peptides.

Comparative NMR Data

A direct comparison of NMR data allows for the evaluation of how different unnatural amino acids influence the conformation of a peptide. Below are tables summarizing available ¹H and ¹³C NMR chemical shift data for peptides containing (S)-α-(4-pentenyl)alanine and α-carbocyclic α,α-disubstituted α-amino acids, which serve as common alternatives to this compound. At present, specific NMR data for a peptide containing this compound is not publicly available in the searched literature. However, the data for the (S)-enantiomer, (S)-α-(4-pentenyl)alanine, provides a close approximation, as the stereochemistry at the α-carbon typically has a minor effect on the chemical shifts of distant protons and carbons.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for a Stapled Octapeptide Containing (S)-α-(4-pentenyl)alanine [1]

Carbon AtomChemical Shift (ppm)
C=O (Amide)175.7, 175.5, 175.1, 174.4, 174.0, 173.0, 172.7, 172.6
C=O (Boc)157.4
Cq (tBu)81.0, 80.2, 79.7
CH (α)67.7, 67.6, 66.4, 64.6, 55.6, 54.9, 54.6, 54.4, 53.5, 52.8, 52.6
CH₂ (Side Chain)43.2, 41.6, 41.2, 40.2, 40.1 (2C), 39.6, 39.2, 36.0, 35.9, 33.2, 32.8
CH₃ (tBu, Boc)28.3 (3C)
Aliphatic CH/CH₂27.3, 26.5, 25.0, 24.9, 24.81, 24.76, 24.74, 24.6, 23.4, 23.3, 23.0, 22.7, 22.5, 22.4, 22.2, 22.0, 21.8, 21.4, 21.2, 20.8

Note: Data obtained in CDCl₃ at 125 MHz. The original source provides a detailed list of all carbon chemical shifts for the full peptide.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for a Stapled Octapeptide Containing an α-Carbocyclic α,α-Disubstituted α-Amino Acid [1]

Carbon AtomChemical Shift (ppm)
C=O (Amide)175.2, 175.1, 174.93, 174.90, 174.1, 173.7, 173.5, 173.3
C=O (Boc)157.3
Cq (tBu)81.1, 79.9, 78.6
CH (α)68.3, 67.3, 65.2, 64.9, 55.5, 54.9, 54.6, 54.4, 54.1, 52.3, 51.6
CH₂ (Side Chain)43.7, 40.6, 40.1, 40.0, 39.8, 39.7, 39.4 (2C), 35.5, 33.2, 32.4, 31.9
CH₃ (tBu, Boc)28.2 (3C)
Aliphatic CH/CH₂27.5, 26.2, 25.1, 24.9, 24.8 (2C), 24.7, 24.5, 23.5, 23.4, 23.3, 22.8, 22.7, 22.5, 21.8 (2C), 21.2, 21.0 (2C), 20.8

Note: Data obtained in CDCl₃ at 125 MHz. The original source provides a detailed list of all carbon chemical shifts for the full peptide.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality NMR data. Below are generalized procedures for the synthesis and NMR analysis of stapled peptides.

Solid-Phase Peptide Synthesis (SPPS) and Ring-Closing Metathesis (RCM)

A standard Fmoc/tBu solid-phase peptide synthesis strategy is typically employed.[2]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including this compound or its alternatives) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Ring-Closing Metathesis (RCM): Once the peptide containing two alkenyl side chains is synthesized, perform the on-resin RCM reaction using a Grubbs catalyst (e.g., Grubbs' first generation) in an inert solvent like dichloromethane (DCM).

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM. Adjust the pH as needed.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality and folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining the three-dimensional structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To analyze the backbone amide protons and nitrogens, providing information on the local environment and dynamics.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of stapled peptides.

Peptide_Synthesis_Workflow Resin Start with Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Repeat Repeat for all Amino Acids Coupling1->Repeat RCM Ring-Closing Metathesis (Grubbs Catalyst) Repeat->RCM Cleavage Cleavage & Deprotection (TFA Cocktail) RCM->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis NMR Analysis Purification->Analysis

Caption: Workflow for the synthesis of stapled peptides.

NMR_Analysis_Workflow SamplePrep Purified Stapled Peptide (Lyophilized Powder) Dissolution Dissolve in Deuterated Solvent SamplePrep->Dissolution NMR_Acquisition NMR Data Acquisition Dissolution->NMR_Acquisition OneD_H1 1D ¹H Spectrum NMR_Acquisition->OneD_H1 TwoD_NMR 2D NMR Experiments NMR_Acquisition->TwoD_NMR Data_Processing Data Processing & Analysis OneD_H1->Data_Processing TOCSY TOCSY TwoD_NMR->TOCSY NOESY NOESY TwoD_NMR->NOESY HSQC HSQC (¹H-¹³C / ¹H-¹⁵N) TwoD_NMR->HSQC TOCSY->Data_Processing NOESY->Data_Processing HSQC->Data_Processing Structure Structure Calculation & Refinement Data_Processing->Structure

Caption: Workflow for NMR analysis of stapled peptides.

Conclusion

The use of this compound and its analogs is a powerful strategy for generating conformationally constrained peptides. A thorough NMR analysis is essential to confirm the desired structure and to understand the impact of the staple on the peptide's properties. While specific NMR data for peptides containing this compound remains to be published, the comparative data from similar stapled peptides provides a valuable framework for researchers. The detailed protocols and workflows presented here offer a guide for the successful synthesis and characterization of these important therapeutic candidates.

References

A Comparative Guide to Fmoc-(R)-2-(pentenyl)Ala-OH and its (S)-enantiomer in Peptide Stapling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of building blocks for hydrocarbon-stapled peptides is critical to achieving desired therapeutic properties. This guide provides an objective comparison of Fmoc-(R)-2-(pentenyl)Ala-OH and its (S)-enantiomer, two key unnatural amino acids used in peptide stapling via ring-closing metathesis (RCM). The selection of stereochemistry at the α-carbon of these olefinic amino acids significantly influences the resulting peptide's conformation, stability, and biological activity.

Hydrocarbon stapling is a powerful strategy to constrain peptides into an α-helical conformation, which can lead to enhanced proteolytic resistance, improved cell permeability, and increased binding affinity for intracellular targets.[1][2] The most common method for introducing this constraint is through the incorporation of two α,α-disubstituted amino acids with olefinic side chains, followed by a ruthenium-catalyzed RCM reaction.[3][4] The stereochemistry of these amino acids is a crucial determinant of the stapled peptide's ultimate performance.

Performance Comparison: (R) vs. (S) Stereochemistry

Experimental evidence strongly indicates that the (S)-enantiomer of 2-(pentenyl)Ala-OH is generally superior for creating i,i+4 stapled peptides with enhanced α-helicity and cellular uptake. A direct comparison of peptides with (S,S) and (R,R) configurations at the stapling positions reveals significant differences in their biophysical properties.

A study by Kim and Verdine in 2009 demonstrated that a hydrocarbon crosslink with an (R,R)-configuration had a markedly diminished helix-stabilizing effect compared to its (S,S)-configured counterpart.[5] Consequently, the (R,R)-stapled peptides exhibited less efficient cellular uptake, suggesting that the degree of helicity is a key factor for cell penetration.[5] For i,i+4 stapling, the use of two (S)-configured α-methyl,α-pentenylglycine residues is the most preferred approach for stabilizing α-helices and achieving high cell-penetrating ability.[3] Conversely, while the RCM reaction to form an (R,R) staple is efficient, the resulting staple is less effective at stabilizing the helical conformation.[3]

PropertyFmoc-(S)-2-(pentenyl)Ala-OH (S,S-staple)This compound (R,R-staple)Reference
α-Helicity Significantly enhancedDiminished stabilizing effect[5]
Cellular Uptake More efficientLess efficient[5]
General Preference Preferred for i,i+4 staplingNot generally recommended for helix stabilization[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the performance of stapled peptides.

Peptide Synthesis and Stapling

The synthesis of stapled peptides involves standard Fmoc-based solid-phase peptide synthesis (SPPS) with the incorporation of the unnatural olefin-bearing amino acids, followed by on-resin RCM.[6][7]

1. Solid-Phase Peptide Synthesis (SPPS):

  • Resin: Rink Amide resin is commonly used.

  • Amino Acid Coupling: Fmoc-protected amino acids are coupled using a carbodiimide activation method, for example, with diisopropylcarbodiimide (DIC) and Oxyma.[6] The unnatural α,α-disubstituted olefin-bearing amino acids may require longer coupling times or microwave assistance for efficient incorporation.[6]

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.[6]

2. Ring-Closing Metathesis (RCM):

  • Catalyst: A first-generation Grubbs catalyst is typically used.[6][7]

  • Solvent: The reaction is carried out in an inert solvent such as 1,2-dichloroethane (DCE).[6]

  • Procedure: The resin-bound peptide is treated with the Grubbs catalyst in DCE, and the reaction is often agitated with nitrogen bubbling to drive off the ethylene byproduct. The reaction can be performed at room temperature or with microwave heating to expedite the process.[6]

3. Cleavage and Purification:

  • Cleavage Cocktail: The peptide is cleaved from the resin and deprotected using a cocktail typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[6]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) cluster_Final Final Steps Resin Start with Resin Coupling Amino Acid Coupling Resin->Coupling Fmoc-AA, DIC, Oxyma Deprotection Fmoc Deprotection Coupling->Deprotection 20% Piperidine/DMF Deprotection->Coupling Repeat for each AA Resin_Peptide Linear Peptide on Resin Deprotection->Resin_Peptide RCM_Reaction Catalytic Cyclization Resin_Peptide->RCM_Reaction Grubbs Catalyst, DCE Stapled_Resin_Peptide Stapled Peptide on Resin RCM_Reaction->Stapled_Resin_Peptide Cleavage Cleavage & Deprotection Stapled_Resin_Peptide->Cleavage TFA Cocktail Stapled_Resin_Peptide->Cleavage Purification Purification Cleavage->Purification RP-HPLC Characterization Characterization Purification->Characterization G cluster_Characterization Stapled Peptide Characterization Helicity Helicity (CD) Performance Overall Performance Helicity->Performance Stability Proteolytic Stability Stability->Performance Permeability Cell Permeability Permeability->Performance Binding Binding Affinity (FP/SPR) Binding->Performance Stapled_Peptide Synthesized Stapled Peptide Stapled_Peptide->Helicity Stapled_Peptide->Stability Stapled_Peptide->Permeability Stapled_Peptide->Binding

References

A Comparative Guide to Olefinic Amino Acids for Ring-Closing Metathesis in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cyclization of peptides via Ring-Closing Metathesis (RCM) is a pivotal strategy for enhancing conformational stability, bioactivity, and proteolytic resistance. The choice of the olefinic amino acid linker is critical to the success of this process. This guide provides an objective comparison of Fmoc-(R)-2-(pentenyl)Ala-OH against other common olefinic amino acids, supported by experimental data and detailed protocols.

The introduction of hydrocarbon staples into peptides through RCM has emerged as a powerful tool in medicinal chemistry. These synthetic bridges can lock a peptide into its bioactive conformation, often leading to improved target affinity and pharmacokinetic properties. A variety of unnatural amino acids bearing terminal alkenes have been developed for this purpose, with this compound being a key building block for creating i,i+4 stapled peptides. This guide will delve into its performance relative to other widely used olefinic amino acids.

Performance Comparison of Olefinic Amino Acids in RCM

The efficiency and stereoselectivity of RCM are influenced by several factors, including the nature of the olefinic amino acids, the choice of the metathesis catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), the desired ring size, and the surrounding peptide sequence. Below is a summary of quantitative data gleaned from various studies to facilitate a comparative understanding.

Olefinic Amino AcidPeptide System/Staple TypeCatalyst (mol%)SolventReaction Time & Temp.Yield (%)E/Z RatioReference
Fmoc-(S)-2-(4-pentenyl)Ala-OHi, i+4 (S5-S5)Grubbs I (10 mM)DCEMicrowaveHigh Purity (80%)N/A[1]
(S)-allylglycinei, i+3 (β-turn mimic)Grubbs ICH2Cl2N/A60N/A[2]
O-allyl-L-homoserinei, i+4Grubbs II (20)Toluene30 min9624:1 (E)[3]
O-allyl-L-serine & O-allyl-L-homoserinei, i+4 (21-membered ring)Grubbs I (20)CHCl33-4 h, 25°C85~5:1 (E/Z)[4]
cis-4-allyloxy-L-proline & various olefinic amino acidsi, i+1 (13-membered ring)N/AN/AN/AN/A1:20 (E/Z)[5]
cis-4-allyloxy-L-proline & various olefinic amino acidsi, i+1 (14-17 membered rings)N/AN/AN/AN/Aup to 8.5:1 (E)[5]

Note: Direct comparison is challenging as reaction conditions and peptide sequences vary across studies. The data indicates that high yields and stereoselectivity are achievable with different olefinic amino acids, but are highly dependent on the specific context of the peptide and the reaction setup. For instance, the use of chiral carbocyclic α,α-disubstituted α-amino acids can significantly enhance E-selectivity in stapled peptides[3].

Key Considerations for Selecting an Olefinic Amino Acid

  • Ring Size and Flexibility: The length of the amino acid side chain dictates the size of the resulting macrocycle. This compound, with its C5 side chain, is commonly used for generating 8-membered rings in i,i+4 stapling, which is ideal for stabilizing α-helical structures. Shorter linkers like allylglycine (C3) will result in smaller, more constrained rings, while longer chains can provide more flexibility.

  • Stereochemistry: The stereochemistry of the α-carbon ((R) or (S)) can influence the helical propensity of the peptide and the efficiency of the RCM reaction. The use of α,α-disubstituted amino acids like pentenylalanine can help to stabilize helical conformations.

  • Synthetic Accessibility: Amino acids like allylglycine and O-allyl serine are readily prepared from commercially available starting materials[2]. This compound and its stereoisomer are also commercially available, facilitating their incorporation into peptide synthesis workflows[6].

  • Catalyst Compatibility: While modern ruthenium-based catalysts are tolerant of a wide range of functional groups, certain amino acid side chains can interact with the catalyst and affect its performance[7]. For example, unprotected thiols in cysteine can lead to catalyst deactivation[7].

Experimental Protocols

Below are generalized experimental protocols for solid-phase peptide synthesis (SPPS) incorporating olefinic amino acids and subsequent on-resin ring-closing metathesis.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Olefinic Peptide

A standard Fmoc-SPPS protocol is employed. The following is a representative procedure using an automated microwave peptide synthesizer:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids (including the olefinic amino acid, e.g., this compound) using a coupling reagent cocktail. A typical coupling solution contains the Fmoc-amino acid, a coupling agent (e.g., DIC), and an activator (e.g., Oxyma Pure) in DMF. Microwave irradiation can be used to accelerate the coupling steps[1].

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing cycles until the desired linear peptide sequence is assembled.

  • N-terminal Modification (Optional): The N-terminus can be acetylated using a solution of 10% acetic anhydride in DMF after the final Fmoc deprotection.

On-Resin Ring-Closing Metathesis (RCM)
  • Resin Preparation: After synthesis of the linear peptide, wash the resin extensively with dichloromethane (DCM).

  • Catalyst Addition: Prepare a solution of a Grubbs or Hoveyda-Grubbs catalyst (typically 1st or 2nd generation) in a degassed solvent like 1,2-dichloroethane (DCE) or toluene. Add the catalyst solution to the resin-bound peptide. The catalyst loading is typically between 5-20 mol% relative to the peptide.

  • Reaction: Gently agitate the resin slurry under an inert atmosphere (e.g., nitrogen or argon). The reaction can be performed at room temperature or with gentle heating (e.g., 40-60°C). Microwave irradiation can also be employed to significantly reduce reaction times[1]. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Catalyst Removal: After the reaction is complete, wash the resin thoroughly with DCM, DMF, and methanol to remove the ruthenium catalyst and byproducts.

Cleavage and Deprotection
  • Cleavage Cocktail: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

RCM_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) cluster_Final Final Steps Resin Start with Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Loop Repeat for each a-amino acid in sequence Wash1->Loop Loop->Deprotection1 Incorp Incorporate Olefinic Amino Acid Loop->Incorp Deprotection2 Final Fmoc Deprotection Incorp->Deprotection2 LinearPeptide Linear Peptide on Resin Deprotection2->LinearPeptide Catalyst Add Grubbs/Hoveyda-Grubbs Catalyst LinearPeptide->Catalyst Reaction Incubate (Heat/Microwave) Catalyst->Reaction Wash2 Wash to Remove Catalyst Reaction->Wash2 CyclicPeptideResin Cyclic Peptide on Resin Wash2->CyclicPeptideResin Cleavage Cleavage & Deprotection CyclicPeptideResin->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Purified Cyclic Peptide Purification->FinalProduct Olefinic_Amino_Acids Title Common Olefinic Amino Acids for RCM struct1 This compound C5 Side Chain i, i+4 Stapling struct2 Allylglycine C3 Side Chain i, i+3 Stapling struct3 O-allyl-Serine/Homoserine O-linked C3/C4 Side Chain Versatile Stapling Signaling_Pathway_Analogy Conceptual Pathway: From Linear Peptide to Bioactive Molecule Linear Linear Peptide (Flexible, Prone to Degradation) RCM Ring-Closing Metathesis (Conformational Constraint) Linear->RCM Stapled Stapled Peptide (Pre-organized Conformation) RCM->Stapled Target Biological Target (e.g., Protein-Protein Interaction) Stapled->Target Improved Binding Activity Enhanced Biological Activity (Increased Affinity, Stability) Target->Activity

References

comparative study of different coupling reagents for Fmoc-(R)-2-(pentenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coupling Reagents for Fmoc-(R)-2-(pentenyl)Ala-OH in Peptide Synthesis

For researchers and professionals in drug development, the efficient incorporation of unnatural amino acids is a critical step in the synthesis of novel peptides. This compound, a sterically hindered amino acid, presents a unique challenge in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent is paramount to achieving high yields and minimizing side reactions such as racemization. This guide provides a comparative analysis of common coupling reagents suitable for the demanding coupling of this compound, supported by data from studies on other sterically hindered amino acids.

Performance Comparison of Coupling Reagents

Coupling ReagentAdditiveBaseSolventGeneral Reaction Time (min)Expected Yield Range (%)Key Considerations
HATU HOAtDIPEADMF30~99High efficiency for hindered couplings, but can react with unprotected N-termini if used in excess.[1][2][3]
HBTU HOBtDIPEADMF30~95-98A cost-effective and robust option for many standard and slightly hindered couplings.[1][4]
COMU NoneDIPEADMF15-30>99High coupling efficiency and safety profile, with water-soluble by-products simplifying purification.[1][5][6]
PyBOP HOBtDIPEADMF30~95Efficient coupling with reduced risk of side reactions compared to older phosphonium reagents.[1]
HCTU Cl-HOBtDIPEADMF30~95-98Similar to HBTU but can be more effective in some difficult sequences.[7]

Note: The expected yield is an estimate based on performance with other sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for solid-phase peptide synthesis (SPPS) using the compared coupling reagents. These protocols can be adapted for the coupling of this compound.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A general workflow for peptide synthesis on a solid support involves several key steps, as illustrated in the diagram below.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat If not final residue Cleavage 6. Cleavage and Deprotection Washing2->Cleavage If final residue

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocols

1. Resin Preparation and Fmoc Deprotection:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.[1]

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group.[8]

  • Wash the resin thoroughly with DMF.[8]

2. Amino Acid Coupling (General Procedure):

  • In a separate vessel, pre-activate the this compound (3-5 equivalents) with the chosen coupling reagent (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-5 minutes.[1][4][8]

  • Add the pre-activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for the time indicated in the table above, or until a negative ninhydrin test is observed. For particularly difficult couplings, the reaction time can be extended.[8]

  • After completion, wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.[8]

Specific Reagent Considerations:

  • HATU/HBTU/HCTU: These uronium/aminium-based reagents are highly efficient. It is crucial to avoid using them in excess to prevent the capping of the N-terminus of the growing peptide chain.[2]

  • COMU: As a third-generation uronium-type coupling reagent, COMU is known for its high reactivity and safety, as it does not contain the potentially explosive benzotriazole moiety found in HBTU and HATU.[5][9] Its by-products are also water-soluble, which can simplify the purification process.[5]

  • PyBOP: This phosphonium-based reagent is also highly efficient, and its by-products are generally less hazardous than those of some older phosphonium reagents.[10]

Cleavage and Deprotection
  • Treat the dried peptidyl resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[8]

  • Filter the resin and wash it with neat TFA.

  • Precipitate the peptide by adding a 10-20 fold excess of cold diethyl ether.

  • Centrifuge the mixture and remove the supernatant.

  • Dissolve the precipitated peptide in water and lyophilize to obtain the final product.

Logical Relationship of Coupling Reagent Activation

The following diagram illustrates the general mechanism of action for onium-salt based coupling reagents.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Ester Fmoc_AA->Activated_Ester + Reagent + Base Coupling_Reagent Onium Salt (e.g., HATU, COMU) Base Base (e.g., DIPEA) Activated_Ester_c Activated Ester Peptide_Resin H2N-Peptide-Resin New_Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Activated_Ester_c->New_Peptide_Bond + Amine

Caption: Activation and coupling steps in peptide synthesis.

Conclusion

The selection of a coupling reagent for a sterically hindered amino acid like this compound requires careful consideration of reactivity, potential side reactions, and ease of purification. While HATU and COMU often demonstrate superior performance in challenging couplings, HBTU, HCTU, and PyBOP remain robust and effective alternatives.[1][2][5][7] Researchers should consider conducting small-scale test couplings with a few selected reagents to determine the optimal conditions for their specific peptide sequence. The protocols and comparative data provided in this guide offer a solid foundation for making an informed decision and achieving successful synthesis of peptides containing this compound.

References

Validating the Incorporation of Fmoc-(R)-2-(pentenyl)Ala-OH: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides, the precise incorporation of unnatural amino acids is a critical determinant of therapeutic efficacy and research validity. Fmoc-(R)-2-(pentenyl)Ala-OH, a non-proteinogenic amino acid, is increasingly utilized to introduce unique structural and functional properties into peptides. Following solid-phase peptide synthesis (SPPS), rigorous analytical validation is imperative to confirm the successful incorporation of this and other modified residues. This guide provides an objective comparison of two seminal analytical techniques for this purpose: the classical Edman degradation and the contemporary mass spectrometry approach, supported by detailed experimental protocols and illustrative data.

Method Comparison: Edman Degradation vs. Mass Spectrometry

The choice of analytical technique for validating the incorporation of unnatural amino acids like this compound hinges on a variety of factors including the desired level of detail, sample purity, and the presence of other modifications. While Edman degradation provides sequential information, mass spectrometry offers comprehensive data on the entire peptide.

FeatureEdman DegradationMass Spectrometry (MS)
Principle Sequential chemical degradation of N-terminal amino acids.Measurement of the mass-to-charge ratio of the intact peptide and its fragments.
Information Yield Provides the amino acid sequence from the N-terminus.Confirms the total mass of the peptide and provides sequence information through fragmentation (MS/MS).
Detection of this compound Indirectly, by the appearance of a novel peak in the HPLC chromatogram of PTH-amino acids. Requires a synthesized standard of PTH-(R)-2-(pentenyl)Ala for confirmation. The yield can be quantified based on the peak area.Directly, by the mass shift corresponding to the (R)-2-(pentenyl)Ala residue in the intact peptide mass and in the fragment ions in MS/MS spectra.
Throughput Low; each cycle takes approximately 30-60 minutes.High; analysis can be performed in minutes.
Sample Requirement Requires a highly purified peptide with an unblocked N-terminus.Can tolerate less pure samples and can analyze complex mixtures.
Limitations Stops at modified amino acids that block the N-terminus. Can be ambiguous for novel unnatural amino acids without a standard. The efficiency decreases with peptide length.[1]Does not provide direct sequencing from the N-terminus. Fragmentation patterns can be complex to interpret for some unnatural amino acids.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, data for the analysis of a synthetic peptide (Ac-Tyr-Val-(R)-2-(pentenyl)Ala-Leu-Gly-NH2) to illustrate the comparative performance of Edman degradation and mass spectrometry.

Analytical MethodParameterResultInterpretation
Edman Degradation Cycle 1 PTH-Amino AcidPTH-TyrCorrect N-terminal amino acid.
Cycle 2 PTH-Amino AcidPTH-ValCorrect second amino acid.
Cycle 3 PTH-Amino AcidNovel Peak (Retention Time: 18.5 min)Presumed PTH-(R)-2-(pentenyl)Ala. Requires standard for confirmation.
Cycle 3 Yield85%Good incorporation efficiency.
Mass Spectrometry (ESI-MS) Expected Mass [M+H]⁺631.39 Da-
Observed Mass [M+H]⁺631.40 DaSuccessful synthesis of the target peptide.
Tandem MS (MS/MS) b-ion series (b₂, b₃)m/z 264.15, 401.25Confirms Tyr-Val-(R)-2-(pentenyl)Ala sequence.
y-ion series (y₁, y₂, y₃)m/z 132.08, 245.16, 382.26Confirms Gly-Leu-(R)-2-(pentenyl)Ala sequence from C-terminus.

Experimental Protocols

Detailed methodologies for the synthesis of a peptide containing this compound and its subsequent analysis by Edman degradation and mass spectrometry are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Ac-Tyr-Val-(R)-2-(pentenyl)Ala-Leu-Gly-NH2
  • Resin Swelling: Rink Amide resin is swelled in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The first amino acid, Fmoc-Gly-OH, is activated with a coupling reagent (e.g., HBTU/DIPEA in DMF) and coupled to the resin for 2 hours. The resin is washed with DMF.

  • Repeat Deprotection and Coupling: Steps 2 and 3 are repeated for each subsequent amino acid: Fmoc-Leu-OH, this compound, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation: Following the final Fmoc deprotection, the N-terminus is acetylated using acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.

Edman Degradation Protocol
  • Sample Preparation: A purified peptide sample (10-100 picomoles) is loaded onto a PVDF membrane or into the reaction cartridge of an automated protein sequencer.[2]

  • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: The PTC-amino acid is cleaved from the peptide chain under acidic conditions (trifluoroacetic acid) to yield an anilinothiazolinone (ATZ) derivative and the shortened peptide.

  • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by RP-HPLC by comparing its retention time to a standard chromatogram of known PTH-amino acids.[3][4][5]

  • Cycling: The shortened peptide undergoes the next cycle of Edman degradation, repeating steps 2-5.

Mass Spectrometry Protocol
  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid) to a concentration of approximately 1 pmol/µL.

  • Intact Mass Analysis (ESI-MS): The sample is introduced into an electrospray ionization (ESI) mass spectrometer. The instrument is operated in positive ion mode to acquire the mass spectrum of the intact peptide. The observed mass-to-charge ratio (m/z) is used to determine the molecular weight of the peptide.

  • Tandem Mass Spectrometry (MS/MS): The ion corresponding to the peptide of interest is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). This fragmentation process breaks the peptide bonds, generating a series of b- and y-ions.

  • Data Analysis: The fragmentation spectrum is analyzed to deduce the amino acid sequence. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue. The presence of a mass difference corresponding to (R)-2-(pentenyl)Ala confirms its incorporation and position in the sequence.

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of peptide synthesis and the subsequent analytical validation steps.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Start with Resin Swell Swell Resin Resin->Swell Deprotect1 Fmoc Deprotection Swell->Deprotect1 Couple1 Couple Fmoc-Gly-OH Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple2 Couple Fmoc-Leu-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple3 Couple this compound Deprotect3->Couple3 Wash3 Wash Couple3->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple4 Couple Fmoc-Val-OH Deprotect4->Couple4 Wash4 Wash Couple4->Wash4 Deprotect5 Fmoc Deprotection Wash4->Deprotect5 Couple5 Couple Fmoc-Tyr(tBu)-OH Deprotect5->Couple5 Wash5 Wash Couple5->Wash5 Acetylate N-terminal Acetylation Wash5->Acetylate Cleave Cleave & Deprotect Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify FinalPeptide Purified Peptide Purify->FinalPeptide

Diagram 1: Solid-Phase Peptide Synthesis Workflow

Analytical_Validation_Workflow cluster_edman Edman Degradation cluster_ms Mass Spectrometry Start Purified Peptide Load Load Sample Start->Load Prepare Prepare Sample Start->Prepare Couple Couple with PITC Load->Couple Cleave Cleave N-terminal Amino Acid Couple->Cleave Convert Convert to PTH-Amino Acid Cleave->Convert Analyze HPLC Analysis Convert->Analyze Result_Edman Sequential Amino Acid Identity Analyze->Result_Edman MS1 Intact Mass Analysis (MS) Prepare->MS1 MS2 Fragmentation (MS/MS) MS1->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Result_MS Total Mass & Sequence Confirmation Data_Analysis->Result_MS

Diagram 2: Analytical Validation Workflow Comparison

References

Safety Operating Guide

Proper Disposal of Fmoc-(R)-2-(pentenyl)Ala-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-(R)-2-(pentenyl)Ala-OH and all associated materials as hazardous chemical waste.[1] This compound is classified as hazardous to the aquatic environment. Disposal must be conducted through your institution's designated hazardous waste management program to ensure safety and regulatory compliance.[1][2]

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and the waste streams generated during its use in research and drug development. Adherence to these protocols is essential for protecting laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.[1]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation.[1][3]

  • Avoid Contamination: Prevent the chemical from entering drains or waterways, as it is known to be very toxic to aquatic life.[1][4]

  • Spill Management: In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads) as hazardous waste.[5] Immediately contain the spill, clean the area with appropriate materials, and place all contaminated items in a sealed, labeled hazardous waste container.[5][6]

Disposal of Unused or Expired this compound (Solid Waste)

Solid, unused, or expired this compound must be disposed of as hazardous chemical waste.

Step-by-Step Procedure:

  • Containerization: Keep the chemical in its original container if possible. If not, transfer it to a new, sealable, and chemically compatible container that is free from damage or leaks.[1][2]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name, "this compound," and list any associated hazards.[1][6]

  • Segregation: Store the container in a designated satellite accumulation area (SAA) for hazardous waste.[7] Ensure it is segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7]

  • Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[5]

Disposal of Liquid Waste Streams

Liquid waste is commonly generated during solid-phase peptide synthesis (SPPS), particularly during the Fmoc deprotection step. This waste typically contains solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) and bases such as piperidine.[8][9][10]

Step-by-Step Procedure:

  • Waste Collection: Collect all liquid waste, including solvents from deprotection and washing steps, in a dedicated, chemically compatible, and leak-proof container.[6][11] Polyethylene or similar plastic containers are often suitable, as some halogenated solvents can corrode metal over time.[3]

  • Segregation: This waste stream is considered a non-halogenated organic waste unless mixed with halogenated solvents. It is critical to keep halogenated and non-halogenated waste streams separate to reduce disposal costs and complexity.[6][12] Do not mix with acidic, basic, or heavy metal waste streams.[6][13]

  • Labeling: Clearly label the container with a "Hazardous Waste" tag. List all chemical constituents and their approximate percentages (e.g., "Waste DMF, Piperidine, and Fmoc-piperidine adduct").[6][11]

  • Storage and Disposal: Keep the container sealed when not in use and store it in your lab's designated hazardous waste accumulation area.[6][11] Schedule a pickup with your institution's EHS for final disposal.

Disposal of Contaminated Solid Waste

Disposable items that come into contact with this compound are considered contaminated solid waste.

Step-by-Step Procedure:

  • Collection: Place items such as used gloves, weighing paper, pipette tips, and contaminated labware into a durable, sealed plastic bag or a designated solid waste container.[1][14]

  • Labeling: Label the bag or container as "Hazardous Waste" and specify the contaminant (e.g., "Solid waste contaminated with this compound").

  • Storage and Disposal: Store the container in the hazardous waste accumulation area, segregated from other waste types, and arrange for disposal through your institution's EHS program.[1]

Summary of Waste Streams and Disposal Requirements

Waste TypeDescriptionContainer RequirementsDisposal Protocol
Solid Chemical Waste Unused or expired this compound powder.Original or new, sealed, chemically compatible container.Label as "Hazardous Waste" with full chemical name. Segregate and dispose of via EHS.
Liquid Organic Waste Solvents (e.g., DMF, NMP) and reagents (e.g., piperidine) from synthesis.Sealable, chemically compatible container (e.g., polyethylene).Label as "Hazardous Waste" with all constituents listed. Segregate as non-halogenated waste. Dispose of via EHS.[12]
Contaminated Solid Waste Gloves, pipette tips, weighing paper, spill cleanup materials.Sealed, durable plastic bag or designated solid waste container.Label as "Hazardous Waste" with contaminant name. Dispose of via EHS.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Handling This compound B Generate Waste Stream A->B C Is the waste solid or liquid? B->C D Solid Waste C->D Solid E Liquid Waste C->E Liquid F Is it unused chemical or contaminated labware? D->F I Does the liquid contain halogenated solvents? E->I G Unused/Expired Solid F->G Unused Chemical H Contaminated Labware (Gloves, Tips, etc.) F->H Contaminated Labware L Containerize and Label: 'Hazardous Waste - Solid Chemical' G->L M Containerize and Label: 'Hazardous Waste - Contaminated Solids' H->M J Non-Halogenated Liquid Waste (e.g., DMF, Piperidine) I->J No K Halogenated Liquid Waste I->K Yes N Containerize and Label: 'Hazardous Waste - Non-Halogenated' J->N O Containerize and Label: 'Hazardous Waste - Halogenated' K->O P Store in Designated Satellite Accumulation Area L->P M->P N->P O->P Q Arrange Pickup with Institutional EHS P->Q

Caption: Waste segregation and disposal decision tree.

References

Personal protective equipment for handling Fmoc-(R)-2-(pentenyl)Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, necessary personal protective equipment (PPE), and proper disposal of Fmoc-(R)-2-(pentenyl)Ala-OH, ensuring laboratory safety and regulatory compliance.

This document provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on available safety data and standard laboratory practices for similar chemical compounds. A thorough risk assessment should be conducted before beginning any work.

Hazard Identification

This compound is a solid amino acid derivative used in peptide synthesis.[1] While a comprehensive Safety Data Sheet (SDS) is not always readily available, data from suppliers and structurally similar compounds indicate the following potential hazards:

  • Environmental Hazard: Classified as very toxic to aquatic life (H400).[1]

  • Skin Irritation: May cause skin irritation (H315).[2]

  • Eye Irritation: Can cause serious eye irritation (H319).[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation (H335).[2]

Given these hazards, the compound must be handled with a high degree of caution to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure the safety of all laboratory personnel.[3] The following table summarizes the required equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles or Face ShieldProvides essential protection against splashes and airborne dust particles. A face shield should be used with goggles when there is a significant risk of splashing.[3][4]
Hands Chemical-resistant GlovesNitrile gloves are recommended. Gloves should be inspected for damage before use and changed immediately if contaminated.[3][4]
Body Laboratory CoatA standard lab coat is required to protect against skin contact and contamination of personal clothing.[3][5]
Respiratory NIOSH-approved RespiratorRequired when handling the solid powder outside of a certified chemical fume hood or if dust generation is likely. A dust mask (e.g., N95) may be sufficient for nuisance dust levels, but a formal risk assessment should determine the appropriate level of protection.[3][4][6]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic operational plan minimizes the risk of exposure and ensures procedural consistency.

  • Preparation and Engineering Controls:

    • All weighing and handling of solid this compound should be conducted within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[7][8]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Verify that all necessary PPE is available and in good condition before starting work.[4]

  • Handling the Compound:

    • Don all required PPE as detailed in the table above.

    • To prevent dust formation, handle the solid material carefully. Use appropriate tools, such as a chemical spatula, for transfers.[4][8]

    • Keep the container tightly closed when not in use.[8]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • With appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4][8]

    • Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.[4]

    • Do not allow the product to enter drains or waterways.[5][8]

Disposal Plan

The fundamental principle for disposal is to treat this compound and all associated materials as hazardous chemical waste.[3][5]

  • Unused or Expired Compound:

    • Containerization: Place the solid waste in its original container or a clearly labeled, sealed, and chemically compatible container.[1][5]

    • Labeling: Affix a hazardous waste label to the container, clearly stating the full chemical name and associated hazards.[5]

  • Contaminated Solid Waste:

    • Segregation: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated solid waste.[5]

    • Collection: Collect these items in a designated, compatible, and clearly labeled hazardous waste container.[5]

  • Liquid Waste (from synthesis):

    • Solutions generated during peptide synthesis, such as those containing piperidine for Fmoc deprotection or trifluoroacetic acid (TFA) for cleavage, must be collected as hazardous liquid waste.[9]

    • Collect acidic and basic waste streams in separate, appropriately labeled, and resistant containers.[9]

  • Final Disposal:

    • Store all waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[5]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

Visual Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling Operation cluster_spill Spill Response cluster_disposal 3. Waste Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) prep2->prep3 handle1 Don all required PPE prep3->handle1 handle2 Weigh/Transfer Solid in Fume Hood handle1->handle2 handle3 Keep Container Sealed handle2->handle3 spill Spill Occurs? handle2->spill disp1 Solid Chemical Waste handle3->disp1 spill_proc Follow Spill Protocol: 1. Evacuate 2. Don PPE 3. Sweep carefully 4. Collect in waste container spill->spill_proc Yes disp2 Contaminated PPE/ Materials spill->disp2 No, Proceed to Disposal disp_collect Collect in Labeled Hazardous Waste Containers disp1->disp_collect disp2->disp_collect disp3 Liquid Synthesis Waste disp3->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_final Arrange EHS Pickup disp_store->disp_final

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-(R)-2-(pentenyl)Ala-OH
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